Product packaging for N-(3-methylphenyl)-3-oxobutanamide(Cat. No.:CAS No. 25233-46-9)

N-(3-methylphenyl)-3-oxobutanamide

Cat. No.: B1346507
CAS No.: 25233-46-9
M. Wt: 191.23 g/mol
InChI Key: MFAHORNLUJVSKK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1346507 N-(3-methylphenyl)-3-oxobutanamide CAS No. 25233-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-4-3-5-10(6-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAHORNLUJVSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304482
Record name N-(3-methylphenyl)-3-oxobutanamide
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URL https://comptox.epa.gov/dashboard/DTXSID30304482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25233-46-9
Record name NSC165881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(3-methylphenyl)-3-oxobutanamide, a significant beta-ketoamide derivative. Beta-ketoamides are a crucial class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds and biologically active molecules.[1][2] This document details the synthetic route, experimental protocols, and in-depth characterization of the title compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acetoacetylation of m-toluidine (3-methylaniline). While several methods exist for the synthesis of acetoacetanilides, including the reaction with ethyl acetoacetate or acetoacetyl chloride, the use of diketene is a common and efficient industrial method.[3][4][5] This reaction proceeds by the nucleophilic attack of the amine on the diketene molecule, leading to the formation of the corresponding acetoacetamide derivative.

The reaction is typically carried out in an aprotic solvent, such as benzene or toluene, to facilitate the reaction and subsequent purification of the product. The reaction scheme is presented below:

Reaction Scheme:

m-Toluidine + Diketene → this compound

Synthesis Workflow Diagram

synthesis_workflow start Starting Materials: - m-Toluidine - Diketene - Toluene (Solvent) reaction Reaction: - Add Diketene to m-Toluidine solution - Reflux for 1 hour start->reaction Mixing workup Workup: - Remove Toluene via distillation - Dissolve residue in hot 50% ethanol reaction->workup Post-reaction purification Purification: - Cool solution to induce crystallization - Filter to collect crystals - Recrystallize from 50% ethanol workup->purification Isolation product Final Product: This compound purification->product Characterization

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods. These include melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

The physical properties of this compound are summarized in the table below. Data for the ortho and para isomers are included for comparison.

PropertyN-(2-methylphenyl)-3-oxobutanamideThis compoundN-(4-methylphenyl)-3-oxobutanamide
Melting Point 105 °C[6]Not explicitly found, expected to be similar to isomers94-95 °C[7][8][9]
Appearance -White to off-white crystalline solidOff-white crystalline powder/flakes[7]
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₃NO₂C₁₁H₁₃NO₂[7]
Molecular Weight 191.23 g/mol [10]191.23 g/mol 191.23 g/mol [7][9]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its isomers and related structures.

¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~10.0Singlet1H-NH (Amide)
~7.4-7.0Multiplet4HAromatic protons
~3.5Singlet2H-CH₂- (Methylene)
~2.3Singlet3HAr-CH₃ (Methyl)
~2.2Singlet3H-CO-CH₃ (Methyl)

¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ ppm)Assignment
~205C=O (Ketone)
~165C=O (Amide)
~138Aromatic C (quaternary)
~128-120Aromatic CH
~50-CH₂- (Methylene)
~30-CO-CH₃ (Methyl)
~21Ar-CH₃ (Methyl)

IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch (Amide)
~3100-3000C-H Stretch (Aromatic)
~2950-2850C-H Stretch (Aliphatic)
~1715C=O Stretch (Ketone)
~1660C=O Stretch (Amide I)
~1540N-H Bend (Amide II)

Mass Spectrometry Data (Expected)

m/z RatioAssignment
191[M]⁺ (Molecular Ion)
107[CH₃C₆H₄NH₂]⁺
85[CH₃COCH₂CO]⁺
43[CH₃CO]⁺

Characterization Workflow Diagram

characterization_workflow product Synthesized Product mp Melting Point (Purity Check) product->mp ir IR Spectroscopy (Functional Groups) product->ir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms confirmation Structure and Purity Confirmed mp->confirmation ir->confirmation nmr->confirmation ms->confirmation

Caption: Workflow for the characterization of the synthesized product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of acetoacetanilide.[3]

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 0.5 moles of m-toluidine in 125 mL of dry toluene.

  • Reaction: Begin stirring the solution. Prepare a solution of 0.5 moles of diketene in 75 mL of dry toluene and add it dropwise to the m-toluidine solution over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the bulk of the toluene by distillation. Remove the remaining solvent under reduced pressure using a rotary evaporator.

  • Crystallization: Dissolve the resulting residue in 500 mL of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 50% ethanol.

  • Purification: For further purification, recrystallize the product from 300 mL of 50% ethanol. Dry the purified crystals in a vacuum oven.

Characterization Protocols
  • Melting Point Determination:

    • A small amount of the dried, crystalline product is packed into a capillary tube.

    • The melting point is determined using a standard melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Infrared (IR) Spectroscopy:

    • An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

    • ¹³C NMR: A more concentrated sample (20-50 mg) is prepared in the same manner. The spectrum is recorded on the same instrument, and chemical shifts are referenced to the solvent signal.

  • Mass Spectrometry (MS):

    • A mass spectrum is obtained using a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.

    • A dilute solution of the sample is prepared and introduced into the instrument. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

References

N-(3-methylphenyl)-3-oxobutanamide: A Technical Overview of a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-methylphenyl)-3-oxobutanamide, also known as acetoacet-m-toluidide, is an organic compound with the chemical formula C₁₁H₁₃NO₂. It belongs to the class of acetoacetanilides, which are characterized by an acetoacetyl group linked to an aniline derivative. This technical guide provides a comprehensive overview of the available physicochemical properties, a general synthesis protocol, and an exploration of its potential, though currently undocumented, role in broader research contexts.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on the known properties of its isomers and related compounds, a general profile can be established. The data presented below is a combination of information for structurally similar molecules and should be used as a reference point for further experimental verification.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂N/A
Molecular Weight 191.23 g/mol N/A
Appearance Expected to be a crystalline solidInferred from related compounds
Melting Point Data not available for the meta isomer. (ortho isomer: ~105 °C; para isomer: 94-95 °C)Inferred from related compounds
Boiling Point Data not available. (para isomer: 376 °C at 760 mmHg)Inferred from related compounds[1]
Solubility Expected to be sparingly soluble in water, with higher solubility in organic solvents like ethanol and acetone.Inferred from related compounds
pKa Data not availableN/A
LogP Data not available. (para isomer XLogP3: ~2.1)Inferred from related compounds[1]

Synthesis and Experimental Protocols

The synthesis of N-aryl-3-oxobutanamides, including the 3-methylphenyl derivative, is typically achieved through the condensation of a β-keto-ester with an appropriately substituted aniline. A general experimental protocol is outlined below.

General Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of m-toluidine with a β-keto-ester, such as ethyl acetoacetate.

Reaction:

m-Toluidine + Ethyl Acetoacetate → this compound + Ethanol

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent, such as toluene or xylene.

  • Addition of β-keto-ester: Add an equimolar amount of ethyl acetoacetate to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The ethanol byproduct is typically removed by distillation to drive the reaction to completion.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound product.

Below is a conceptual workflow for this synthesis process.

G cluster_synthesis Synthesis Workflow start Start: m-Toluidine and Ethyl Acetoacetate dissolve Dissolve m-toluidine in solvent (e.g., toluene) start->dissolve add_reagent Add ethyl acetoacetate dissolve->add_reagent reflux Heat to reflux (Monitor by TLC) add_reagent->reflux cool Cool reaction mixture reflux->cool evaporate Remove solvent under reduced pressure cool->evaporate recrystallize Recrystallize from ethanol/water evaporate->recrystallize product Final Product: This compound recrystallize->product

References

"N-(3-methylphenyl)-3-oxobutanamide CAS number and identifiers"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the chemical identifiers, properties, synthesis, and safety information for N-(3-methylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses.

Chemical Identity and Identifiers

This compound, also known as 3'-Methylacetoacetanilide or 3-Oxo-N-(m-tolyl)butanamide, is an aromatic organic compound. Its identification is crucial for researchers and drug development professionals. While often confused with its isomer N-(3-methylphenyl)acetamide (3'-Methylacetanilide), the presence of the 3-oxo-butanamide functional group defines its unique chemical properties and reactivity.

A definitive CAS Registry Number for this compound has been identified as 25233-46-9 [1]. This identifier is essential for accurate database searches and regulatory compliance.

IdentifierValueSource
Chemical Name This compound-
Synonyms 3'-Methylacetoacetanilide, 3-Oxo-N-(m-tolyl)butanamide[1]
CAS Registry Number 25233-46-9[1]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
SMILES CC(CC(NC1=CC=CC(C)=C1)=O)=O[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

PropertyValueSource
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Properties of Related Isomers:

PropertyN-(2-methylphenyl)-3-oxobutanamideN-(4-methylphenyl)-3-oxobutanamide
CAS Registry Number 93-68-52415-85-2
Melting Point 103-106 °C95 °C[2]
Boiling Point -376.0±25.0 °C (Predicted)[2]
Density -1.132±0.06 g/cm3 (Predicted)[2]
Appearance -Grey white flake crystalline powder[3]

Synthesis and Experimental Protocols

This compound is typically synthesized through the condensation of m-toluidine with a β-keto-ester, such as ethyl acetoacetate. This reaction is a common method for the formation of acetoacetanilides.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of N-aryl-3-oxobutanamides.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product m_toluidine m-Toluidine reaction Condensation Reaction (Heating, optional catalyst) m_toluidine->reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction cooling Cooling and Precipitation reaction->cooling filtration Filtration cooling->filtration washing Washing with Solvent filtration->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 25233-46-9) is not widely published, a general procedure for the synthesis of N-aryl-3-oxobutanamides can be adapted. The following is a representative protocol based on the synthesis of similar compounds.

Materials:

  • m-Toluidine

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent)

  • Optional: Catalyst (e.g., a small amount of acid or base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent such as toluene.

  • Add a stoichiometric equivalent of ethyl acetoacetate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Safety and Hazard Information

Based on the GHS information provided for CAS number 25233-46-9, this compound is classified with the following hazards[1]:

Hazard StatementCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Applications and Signaling Pathways

N-aryl-3-oxobutanamides are versatile intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds. While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. The reactivity of the β-ketoamide functionality allows for its use in multicomponent reactions to generate diverse molecular scaffolds.

The general logical relationship for its application in synthesis is outlined below.

G Application Logic of this compound in Synthesis cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start This compound cyclization Cyclization Reactions start->cyclization condensation Condensation Reactions start->condensation functionalization Functional Group Interconversion start->functionalization heterocycles Heterocyclic Compounds (e.g., pyridines, pyrimidines) cyclization->heterocycles dyes Azo Dyes and Pigments condensation->dyes pharma Pharmaceutical Intermediates functionalization->pharma

References

Spectral Analysis of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-methylphenyl)-3-oxobutanamide, a derivative of acetoacetanilide, is a compound of interest in various chemical and pharmaceutical research areas. Its structural features, including an aromatic ring, an amide linkage, and a β-dicarbonyl system, give rise to characteristic spectral fingerprints. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar acetoacetanilide structures and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s (broad)1HN-H (amide)
~7.4s1HAr-H
~7.2d1HAr-H
~7.1t1HAr-H
~6.9d1HAr-H
3.5s2H-CH₂- (keto form)
2.3s3HAr-CH₃
2.2s3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~205C=O (ketone)
~164C=O (amide)
~139Ar-C (quaternary)
~138Ar-C (quaternary)
~129Ar-CH
~126Ar-CH
~121Ar-CH
~117Ar-CH
~51-CH₂-
~31-C(O)CH₃
~21Ar-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3280Strong, BroadN-H Stretch
~3050MediumC-H Stretch (Aromatic)
~2920MediumC-H Stretch (Aliphatic)
~1715StrongC=O Stretch (Ketone)
~1660StrongC=O Stretch (Amide I)
~1600, 1490Medium-StrongC=C Stretch (Aromatic)
~1540MediumN-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
191High[M]⁺ (Molecular Ion)
149Medium[M - CH₂CO]⁺
107High[CH₃C₆H₄NH₂]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 90° pulse width and a relaxation delay of 5 seconds.

    • Accumulate 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ a 30° pulse width and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically 1024 or more) to obtain a high-quality spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in CDCl3 with TMS H1_NMR ¹H NMR Acquisition (400 MHz) Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition (100 MHz) Dissolve->C13_NMR Process Process FIDs (FT, Phasing, Baseline) H1_NMR->Process C13_NMR->Process Reference Reference Spectra (TMS, CDCl3) Process->Reference Analyze Assign Peaks & Interpret Spectra Reference->Analyze

Caption: Workflow for NMR Spectroscopy.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation Background Record Background Spectrum Apply_Sample Apply Solid Sample to ATR Crystal Background->Apply_Sample Acquire Acquire Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire Process Process Spectrum (Transmittance/Absorbance) Acquire->Process Identify Identify Functional Group Peaks Process->Identify

Caption: Workflow for FTIR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation Introduce Introduce Sample into Ion Source Ionize Electron Ionization (70 eV) Introduce->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Analyze Molecular Ion & Fragmentation Generate->Analyze

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide to the Solubility and Stability of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound N-(3-methylphenyl)-3-oxobutanamide. Due to the limited availability of direct experimental data for this specific compound, this guide presents generalized, industry-standard protocols and utilizes data from its isomers, N-(2-methylphenyl)-3-oxobutanamide and N-(4-methylphenyl)-3-oxobutanamide, to provide a predictive framework for its physicochemical properties.

Physicochemical Properties of N-(aryl)-3-oxobutanamide Isomers

The following table summarizes the known physicochemical properties of the ortho- and para-isomers of this compound. This data serves as a valuable reference for estimating the properties of the meta-isomer.

PropertyN-(2-methylphenyl)-3-oxobutanamideN-(4-methylphenyl)-3-oxobutanamideReference
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol 191.23 g/mol [1][2]
Appearance ---Off-white crystalline powder flakes[2]
Melting Point ---94-95 °C[2][3][4]
Boiling Point (Predicted) ---376.0 ± 25.0 °C[3][4]
Density (Predicted) 1.062 g/cm³1.132 ± 0.06 g/cm³[1][3][4]
Water Solubility of Related Compound (Acetoacet-o-Toluidide) 3.0 g/L at 25°C---[5]

Experimental Protocol for Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocol is a generalized procedure based on the internationally recognized OECD 105 guideline, primarily utilizing the Shake-Flask method.[5][6][7]

Principle

The Shake-Flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[8] It involves saturating a solvent with the compound of interest and then quantifying the concentration of the dissolved substance.

Materials and Reagents
  • This compound (or a suitable isomer for practice)

  • Deionized water

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound add_compound Add compound to solvent prep_compound->add_compound prep_solvent Add a known volume of solvent to vials prep_solvent->add_compound agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_compound->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge supernatant Carefully collect the supernatant centrifuge->supernatant dilute Dilute supernatant if necessary supernatant->dilute analyze Analyze by HPLC-UV or UV-Vis Spectroscopy dilute->analyze quantify Quantify concentration against a standard curve analyze->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to generate a standard curve for quantification.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., water, PBS, ethanol). The excess solid is crucial to ensure saturation.[8]

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[9]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the supernatant with the appropriate solvent to fall within the linear range of the standard curve. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[2][9]

  • Quantification: Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. The resulting concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Protocol for Stability Assessment

Stability testing is essential to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guideline Q1A provides a framework for these studies.[7]

Principle

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2][10] This information is crucial for developing stability-indicating analytical methods.

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Deionized water

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber with controlled light and UV exposure

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Experimental Workflow: Forced Degradation Studies

G cluster_sample_prep Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep_solution Prepare a solution of this compound hydrolytic Acidic (HCl) Basic (NaOH) prep_solution->hydrolytic oxidative Oxidative (H₂O₂) prep_solution->oxidative thermal Thermal (e.g., 60°C) prep_solution->thermal photolytic Photolytic (Light/UV exposure) prep_solution->photolytic sampling Sample at various time points hydrolytic->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize acidic/basic samples sampling->neutralize analyze Analyze by HPLC-UV or LC-MS neutralize->analyze identify Identify and quantify degradants analyze->identify

Caption: Workflow for Forced Degradation Studies.

Detailed Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent that is compatible with the stress conditions.

  • Application of Stress Conditions:

    • Hydrolytic Stability: To separate portions of the stock solution, add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis. Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points.[11]

    • Oxidative Stability: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution. Keep the mixture at room temperature and sample at different intervals.

    • Thermal Stability: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[12]

    • Photostability: Expose the solid compound and a solution of the compound to a controlled light source that provides both visible and UV radiation, as specified in ICH Q1B guidelines.[6][13] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

  • Sample Analysis:

    • At each time point, withdraw a sample and, if necessary, neutralize the acidic or basic solutions.

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point under each stress condition.

    • Identify the major degradation products and propose potential degradation pathways.

Potential Degradation Pathways

For a molecule like this compound, which contains an amide and a β-dicarbonyl moiety, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would yield 3-methylaniline and acetoacetic acid. Acetoacetic acid is unstable and can further decarboxylate to acetone and carbon dioxide.

  • Oxidation: The methylene group between the two carbonyls could be susceptible to oxidation.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of N-(3-methylphenyl)-3-oxobutanamide, also known as acetoacet-m-toluidide. The content herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's characteristics. This document synthesizes information from spectroscopic data, crystallographic studies of related compounds, and computational chemistry principles to present a thorough analysis.

Molecular Structure and Tautomerism

This compound is an organic compound featuring a central 3-oxobutanamide core attached to a 3-methylphenyl (m-tolyl) group. A critical aspect of its molecular structure is the presence of keto-enol tautomerism, a form of isomerism involving the migration of a proton and the shifting of bonding electrons.

The molecule exists in equilibrium between the keto and enol forms. The keto tautomer contains a ketone and an amide functional group, while the enol tautomer features a hydroxyl group and an imine-like double bond within a conjugated system. Spectroscopic studies and crystallographic data of analogous acetoacetanilides indicate that the keto form is the predominant tautomer, particularly in the solid state and in polar solvents.[1][2] The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.[3]

keto_enol_tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto Keto form structure image equilibrium keto->equilibrium enol Enol form structure image equilibrium->enol

Figure 1: Keto-enol tautomerism in this compound.

Conformational Analysis

The conformation of this compound is determined by the rotation around its single bonds. The molecule's flexibility allows for various spatial arrangements of its constituent atoms. The most stable conformations arise from minimizing steric hindrance and maximizing favorable electronic interactions.

The key rotatable bonds that dictate the overall conformation are:

  • The C-N bond of the amide linkage.

  • The C-C bonds within the butanamide chain.

  • The C-N bond connecting the phenyl ring to the amide nitrogen.

The planarity of the amide bond is a significant conformational constraint. Rotational barriers around the other single bonds are relatively low, leading to a dynamic equilibrium of conformers at room temperature. The staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain.[4] The orientation of the 3-methylphenyl group relative to the butanamide chain is a key determinant of the overall molecular shape.

Data Presentation

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C=O (ketone)1.21 - 1.23
C=O (amide)1.23 - 1.25
C-N (amide)1.32 - 1.34
C-C (carbonyl)1.50 - 1.54
C-C (aromatic)1.38 - 1.40
C-H (aromatic)1.08 - 1.10
C-H (aliphatic)1.09 - 1.11
N-H1.00 - 1.02

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
O=C-C118 - 122
C-N-C118 - 122
C-C-C110 - 114
H-N-C118 - 122
C-C-H108 - 112

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)

Atom/Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
CH3 (acetyl)~ 2.3~ 30
CH2~ 3.5~ 50
C=O (ketone)-~ 205
C=O (amide)-~ 165
NH~ 8.5 (broad)-
CH3 (tolyl)~ 2.3~ 21
Aromatic CH7.0 - 7.5115 - 140

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of N-aryl-3-oxobutanamides, adapted from established methods for acetoacetanilide.[5][6][7]

Materials:

  • 3-methylaniline (m-toluidine)

  • Ethyl acetoacetate

  • Toluene

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and maintain for 20-36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

synthesis_workflow start Start reactants Combine 3-methylaniline, ethyl acetoacetate, and DMAP in toluene start->reactants reflux Heat to reflux for 20-36 hours reactants->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete workup Aqueous workup and extraction with ethyl acetate tlc->workup Complete dry Dry organic phase with MgSO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Figure 2: Synthesis workflow for this compound.
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

Experiments:

  • 1H NMR: Provides information about the electronic environment of the protons. The chemical shifts, coupling constants, and signal multiplicities can give insights into the relative orientation of adjacent protons and thus the molecular conformation.

  • 13C NMR: Determines the chemical environment of the carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments help in the unambiguous assignment of proton and carbon signals and can reveal through-bond and through-space correlations between nuclei, which are crucial for detailed conformational analysis.

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes, such as the interconversion between different conformers. Changes in the NMR spectrum with temperature can be used to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for conformational equilibria.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational landscape of this compound. While a definitive crystal structure is not yet documented, a robust understanding of its properties can be inferred from the extensive knowledge of related acetoacetanilides and fundamental chemical principles. The predominance of the keto tautomer and the dynamic nature of its acyclic chain are key features of this molecule. The provided experimental protocols offer a starting point for its synthesis and detailed conformational analysis, which are essential for its application in further research and development.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in N-(3-methylphenyl)-3-oxobutanamide, a member of the β-ketoamide class of compounds. β-Ketoamides are significant scaffolds in medicinal chemistry and organic synthesis, and their reactivity is intrinsically linked to the equilibrium between their keto and enol tautomers. This document details the structural and electronic factors governing this equilibrium, the influence of environmental conditions such as solvent polarity, and the primary analytical techniques employed for its characterization. Detailed experimental and computational protocols are provided to enable researchers to quantify and predict the tautomeric distribution. Quantitative data from closely related N-aryl-3-oxobutanamides are summarized to offer a comparative framework for understanding the behavior of the title compound.

Introduction to Keto-Enol Tautomerism in β-Ketoamides

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2] In β-dicarbonyl compounds, such as this compound, the presence of a second carbonyl group significantly influences the position of this equilibrium.

The equilibrium is dynamic and can be influenced by several factors, including:

  • Structural and Electronic Effects: The nature of substituents on the β-dicarbonyl backbone can alter the relative stabilities of the tautomers. Electron-withdrawing groups generally favor the enol form.[3]

  • Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4][5]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this hydrogen bond and stabilize the more polar keto form.[4][5] Polar aprotic solvents, like DMSO, can act as strong hydrogen bond acceptors, which can also influence the equilibrium.[4]

  • Temperature: Changes in temperature can shift the equilibrium, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of tautomerization.[4]

For N-aryl-3-oxobutanamides, the tautomeric equilibrium exists primarily between the ketoamide and the (Z)-enolamide forms, both of which can be stabilized by intramolecular hydrogen bonds.[1][4] The amide-imidol tautomerism is generally not a significant contributor.[4]

Synthesis and Spectroscopic Characterization

General Synthesis of this compound

This compound is typically synthesized via the condensation reaction between 3-methylaniline (m-toluidine) and a β-keto-ester, such as ethyl acetoacetate.[6] This reaction is often carried out under reflux conditions, sometimes with acid catalysis.[6]

Analysis of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is predominantly carried out using Nuclear Magnetic Resonance (NMR) spectroscopy. Other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide qualitative and complementary information.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4][7]

The key diagnostic signals are:

  • Keto Tautomer:

    • A singlet for the α-methylene protons (-CH₂-) typically appearing between δ 3.4 and 3.7 ppm.[4][7]

    • A singlet for the terminal methyl protons (-CH₃) around δ 2.2-2.3 ppm.[4]

    • A broad singlet for the amide proton (N-H), the chemical shift of which is highly dependent on solvent and concentration.[4]

  • Enol Tautomer:

    • A singlet for the vinylic proton (=CH-) appearing between δ 5.0 and 5.5 ppm.[4][7]

    • A singlet for the terminal methyl protons (-CH₃) at a slightly upfield position compared to the keto form, around δ 1.9-2.1 ppm.[4]

    • A highly deshielded singlet for the enolic hydroxyl proton (-OH) due to intramolecular hydrogen bonding, often observed between δ 12 and 15 ppm.[4][7]

    • A broad singlet for the amide proton (N-H).[4]

The percentage of each tautomer can be calculated from the integral values of their characteristic signals.[4][7] For instance, the ratio of the integral of the enol vinylic proton to the integral of half of the keto methylene protons gives the enol-to-keto ratio.[4]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption bands corresponding to the electronic transitions in each tautomer. The keto form typically exhibits a weak n → π* transition, while the conjugated system of the enol form gives rise to a more intense π → π* transition at a longer wavelength.[8][9][10] The position and intensity of these bands are solvent-dependent.[8] While less quantitative than NMR, UV-Vis spectroscopy is useful for monitoring shifts in the equilibrium as a function of solvent or pH.[11]

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the tautomers and the nature of hydrogen bonding.[12][13]

  • Keto Tautomer: Characterized by two distinct carbonyl stretching frequencies, one for the ketone (around 1725 cm⁻¹) and one for the amide (around 1660 cm⁻¹).[12]

  • Enol Tautomer: The intramolecular hydrogen bonding in the enol form leads to a broadening and shifting of the O-H and N-H stretching bands. The C=O stretching frequency is also shifted to a lower wavenumber due to conjugation and hydrogen bonding.[12][14]

Quantitative Data for N-Aryl-3-Oxobutanamides

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of Selected N-Aryl-3-Oxobutanamides in CDCl₃ and DMSO-d₆.[4]
CompoundSolventTautomer-CH₃-CH₂- / =CH-Ar-HN-H-OH
N-phenyl-3-oxobutanamide CDCl₃Keto2.293.637.11-7.538.80-
Enol2.105.217.11-7.5310.1513.91
DMSO-d₆Keto2.223.667.05-7.5910.09-
Enol1.945.177.05-7.5910.0913.91
N-(4-methylphenyl)-3-oxobutanamide CDCl₃Keto2.293.627.09-7.398.71-
Enol2.095.197.09-7.3910.0713.88
DMSO-d₆Keto2.213.647.08-7.469.96-
Enol1.935.157.08-7.469.9613.88
N-(4-chlorophenyl)-3-oxobutanamide CDCl₃Keto2.303.637.27-7.498.89-
Enol2.115.217.27-7.4910.2013.90
DMSO-d₆Keto2.233.687.35-7.6410.28-
Enol1.955.197.35-7.6410.2813.90

Note: The chemical shifts for the aromatic and N-H protons of the keto and enol forms often overlap.

Table 2: Tautomeric Equilibrium Constants (Keq) and Gibbs Free Energy (ΔG°) at 25°C for Selected N-Aryl-3-Oxobutanamides.[4]
CompoundSolvent% Keto% EnolKeq ([Enol]/[Keto])ΔG° (kcal/mol)
N-phenyl-3-oxobutanamide CDCl₃69.830.20.430.50
DMSO-d₆85.514.50.171.00
N-(4-methylphenyl)-3-oxobutanamide CDCl₃72.527.50.380.58
DMSO-d₆87.013.00.151.10
N-(4-chlorophenyl)-3-oxobutanamide CDCl₃66.833.20.500.41
DMSO-d₆83.017.00.200.93

Based on this data, it is expected that this compound would exhibit a similar trend, with a higher proportion of the enol tautomer in the less polar solvent (CDCl₃) compared to the more polar, hydrogen-bond accepting solvent (DMSO-d₆).

Table 3: Thermodynamic Parameters for the Keto-Enol Tautomerism of Selected N-Aryl-3-Oxobutanamides.[4]
CompoundSolventΔH° (kcal/mol)ΔS° (cal/mol·K)
N-phenyl-3-oxobutanamide CDCl₃-1.7-7.4
DMSO-d₆-3.0-13.4
N-(4-methylphenyl)-3-oxobutanamide CDCl₃-1.8-8.0
DMSO-d₆-3.2-14.4
N-(4-chlorophenyl)-3-oxobutanamide CDCl₃-1.6-6.8
DMSO-d₆-2.8-12.5

The negative enthalpy changes (ΔH°) indicate that the enolization is an exothermic process in these solvents, while the negative entropy changes (ΔS°) suggest a more ordered structure in the enol form, likely due to the rigid, planar ring formed by the intramolecular hydrogen bond.[1][4]

Experimental and Computational Protocols

Protocol for ¹H NMR Spectroscopic Determination of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 0.1 M) in the desired deuterated solvents (e.g., CDCl₃ and DMSO-d₆).

  • NMR Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature (e.g., 25°C). Ensure the spectral width is sufficient to include the enolic -OH proton (up to ~15 ppm).

  • Data Processing: Process the spectra (phasing, baseline correction).

  • Signal Integration: Carefully integrate the characteristic signals for the keto and enol forms. It is recommended to use signals that are well-resolved and do not overlap with solvent or impurity peaks. For example, integrate the keto methylene protons (-CH₂-) and the enol vinylic proton (=CH-).

  • Calculation of Tautomer Percentages:

    • Let I(keto) be the integral of the -CH₂- signal.

    • Let I(enol) be the integral of the =CH- signal.

    • Since the keto signal represents two protons and the enol signal represents one, the relative molar ratio is [Enol]/[Keto] = I(enol) / (I(keto)/2).

    • % Enol = [I(enol) / (I(enol) + I(keto)/2)] * 100

    • % Keto = 100 - % Enol

  • Calculation of Equilibrium Constant (Keq):

    • Keq = % Enol / % Keto

  • Calculation of Gibbs Free Energy (ΔG°):

    • ΔG° = -RT ln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

  • (Optional) Variable Temperature Study: Repeat steps 2-6 at different temperatures to construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine ΔH° and ΔS°.[4]

Protocol for Computational Modeling of Tautomerism
  • Structure Building: Build the 3D structures of the keto and (Z)-enol tautomers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G(d).[15][16]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Solvation Modeling: To simulate the effect of different solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[15]

  • Energy Calculation: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the enol and keto forms (ΔX = X_enol - X_keto) in the gas phase and in different solvents.

  • Analysis: Compare the calculated energy differences to predict the more stable tautomer under each condition and compare these predictions with experimental results.

Visualizations

Diagram 1: Keto-Enol Tautomerism Pathway

G Keto-Enol Tautomerism of this compound Keto Keto Tautomer Enol Enol Tautomer (Z-isomer) (Stabilized by Intramolecular H-Bond) Keto->Enol Enolization Enol->Keto Ketonization

Caption: The equilibrium between the keto and enol tautomers.

Diagram 2: Experimental Workflow for Tautomer Analysis

G Workflow for Quantitative Tautomer Analysis cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calc Data Analysis Prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Acquire Acquire 1H NMR Spectrum Prep->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Keto (-CH2-) and Enol (=CH-) Signals Process->Integrate Calc_Ratio Calculate Tautomer Ratio and Percentages Integrate->Calc_Ratio Calc_Keq Calculate Keq Calc_Ratio->Calc_Keq Calc_dG Calculate ΔG° Calc_Keq->Calc_dG

Caption: The experimental workflow for NMR-based tautomer analysis.

Diagram 3: Factors Influencing Tautomeric Equilibrium

G Factors Influencing the Keto-Enol Equilibrium cluster_factors Influencing Factors Equilibrium Keto <=> Enol Equilibrium Solvent Solvent Polarity (Polar vs. Non-polar) Solvent->Equilibrium Hbond Intramolecular Hydrogen Bonding Hbond->Equilibrium Substituents Substituent Electronic Effects Substituents->Equilibrium Temp Temperature Temp->Equilibrium

Caption: Key factors that shift the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and potential applications. This guide has outlined the theoretical underpinnings of this equilibrium and provided practical protocols for its investigation. The equilibrium is governed by a delicate balance of intramolecular stabilization, primarily through hydrogen bonding in the enol form, and intermolecular interactions with the solvent. As demonstrated by data from analogous compounds, polar solvents like DMSO shift the equilibrium towards the keto form, whereas less polar solvents like chloroform favor the enol tautomer. The quantitative analysis through ¹H NMR, supported by computational modeling, offers a robust framework for researchers to understand and predict the tautomeric landscape of this and related β-ketoamides, which is essential for rational drug design and synthetic strategy development.

References

The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methylphenyl)-3-oxobutanamide, an acetoacetamide derivative, is a versatile precursor in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its bifunctional nature, characterized by an active methylene group and a β-ketoamide moiety, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the potential applications of this compound in the synthesis of valuable organic molecules, with a focus on heterocyclic chemistry. While specific experimental data for this particular isomer is limited in published literature, this guide draws upon established reactivity patterns of closely related N-aryl-3-oxobutanamides to illustrate its synthetic potential. This document aims to serve as a valuable resource for researchers in organic synthesis and drug discovery by detailing reaction pathways, providing experimental protocols where available, and summarizing key quantitative data.

Introduction

N-aryl-3-oxobutanamides are a class of organic compounds that have garnered significant interest as building blocks in synthetic chemistry. The presence of a reactive β-dicarbonyl system and an amide functionality within the same molecule provides multiple reaction sites for cyclization and condensation reactions. This compound, with its meta-substituted methyl group on the aromatic ring, offers a unique substrate for investigating the electronic and steric effects on these transformations. The resulting heterocyclic compounds, such as quinolines, pyridines, and pyrazoles, are core structures in many pharmaceutically active compounds and functional materials. This guide will explore the key synthetic applications of this compound.

Synthesis of this compound

The general and most common method for the synthesis of N-aryl-3-oxobutanamides involves the condensation of an aniline derivative with a β-ketoester, typically ethyl acetoacetate or diketene.

General Experimental Protocol

A mixture of m-toluidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated, either neat or in a high-boiling solvent such as xylene, at a temperature sufficient to drive off the ethanol byproduct (typically 120-140 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is typically purified by recrystallization from a suitable solvent like ethanol or toluene to afford this compound.

Synthesis m_toluidine m-Toluidine product This compound m_toluidine->product Condensation EAA Ethyl Acetoacetate EAA->product ethanol Ethanol product->ethanol Byproduct

Caption: General synthesis of this compound.

Applications in Heterocyclic Synthesis

The reactivity of the active methylene group and the carbonyl functionalities in this compound makes it an excellent substrate for the synthesis of a variety of heterocyclic systems.

Synthesis of Quinolone Derivatives

One of the key applications of N-aryl-3-oxobutanamides is in the synthesis of quinolone derivatives, which are important pharmacophores. A notable example is the multicomponent Hantzsch-type reaction.

A study has reported the synthesis of a polyhydroquinoline derivative using N-(m-tolyl)acetoacetamide, which is this compound. This reaction involves the one-pot condensation of an aromatic aldehyde, dimedone, and this compound in the presence of a catalyst.

Table 1: Synthesis of a Polyhydroquinoline Derivative

ReactantsCatalystSolventReaction TimeYield (%)Reference
Benzaldehyde, Dimedone, this compound, Ammonium AcetateL-prolineEthanol3 h92[1]

A mixture of dimedone (1 mmol), benzaldehyde (1 mmol), this compound (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) was stirred in the presence of L-proline (20 mol%) at room temperature for 3 hours. The progress of the reaction was monitored by TLC. After completion of the reaction, the solid product was filtered, washed with cold ethanol, and dried to afford the pure product.

Hantzsch_Reaction cluster_reactants Reactants reactant1 This compound product Polyhydroquinoline Derivative reactant1->product reactant2 Aromatic Aldehyde reactant2->product reactant3 Dimedone reactant3->product reactant4 Ammonium Acetate reactant4->product catalyst L-proline catalyst->product Catalyst

Caption: Hantzsch-type synthesis of a polyhydroquinoline derivative.

Synthesis of Pyrazole Derivatives

N-aryl-3-oxobutanamides can serve as precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine derivatives. The active methylene and carbonyl groups of the butanamide moiety readily react to form the pyrazole ring.

Typically, this compound would be reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid. The reaction often proceeds under reflux conditions and may be catalyzed by a small amount of acid.

Pyrazole_Synthesis start_material This compound intermediate Hydrazone Intermediate start_material->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate product Pyrazole Derivative intermediate->product Cyclization water Water product->water Byproduct Pyridone_Synthesis cluster_reactants Reactants reactant1 This compound product Pyridine/Pyridone Derivative reactant1->product Multicomponent Reaction reactant2 Aldehyde reactant2->product reactant3 Ammonia Source reactant3->product

References

An In-depth Technical Guide to N-aryl-3-oxobutanamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-aryl-3-oxobutanamide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, summarizes their biological activities with quantitative data, provides in-depth experimental protocols for their evaluation, and visualizes potential mechanisms of action.

Chemical Synthesis of N-aryl-3-oxobutanamide Derivatives

The fundamental N-aryl-3-oxobutanamide scaffold is typically synthesized through the condensation of an aryl amine with a β-ketoester, most commonly ethyl acetoacetate. This reaction can be performed under various conditions, including conventional heating and microwave irradiation, often with the aid of a catalyst to improve yields and reaction times.

A general synthetic protocol involves the reaction of an appropriate aryl amine with ethyl acetoacetate in the presence of a catalytic amount of a base, such as potassium tert-butoxide, under solvent-free conditions. The reaction mixture is heated, and the product can be purified by recrystallization.

Furthermore, derivatives of the core N-aryl-3-oxobutanamide structure, such as 2-benzylidene-3-oxobutanamides, can be synthesized in an efficient one-step process. This involves the treatment of a benzaldehyde with an acetoacetamide in the presence of a catalyst like L-proline in a suitable solvent, such as ethanol, at room temperature[1][2][3].

Biological Activities of N-aryl-3-oxobutanamide Derivatives

N-aryl-3-oxobutanamide derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Several studies have highlighted the potential of N-aryl-3-oxobutanamide derivatives as antibacterial agents, particularly against resistant pathogens. For instance, certain 2-benzylidene-3-oxobutanamide derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii[1][2][3]. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl ring play a crucial role in the antibacterial potency.

Table 1: Antibacterial Activity of Selected N-aryl-3-oxobutanamide Derivatives [1]

CompoundSubstituent on Aryl RingTest OrganismMIC (µg/mL)% Growth Inhibition at 32 µg/mL
1 3-NitroS. aureus (MRSA)299.4
1 3-NitroA. baumannii (MDR)1698.2
2 4-NitroS. aureus (MRSA)298.7
3 2-ChloroS. aureus (MRSA)>32Moderate
4 4-ChloroS. aureus (MRSA)>32Moderate
5 2-CyanoA. baumannii (MDR)>32Good
Anticancer Activity

The cytotoxic potential of N-aryl-3-oxobutanamide derivatives and related compounds has been evaluated against various cancer cell lines. While specific IC50 values for a wide range of N-aryl-3-oxobutanamides are not extensively documented in a single source, studies on structurally similar aryl amides and related heterocyclic compounds derived from 3-oxobutanamides suggest promising anticancer activity[4][5]. The data presented below is a representative compilation from studies on related aryl amide structures to illustrate the potential of this chemical class.

Table 2: Representative Anticancer Activity of Related Aryl Amide Derivatives [4]

Compound TypeCancer Cell LineIC50 (µM)
Aryl Amide Derivative ABreast (HTB-26)10 - 50
Aryl Amide Derivative APancreatic (PC-3)10 - 50
Aryl Amide Derivative BHuman Renal (TK-10)0.62 - 7.72
Aryl Amide Derivative BMelanoma0.62 - 7.72
Aryl Amide Derivative BBreast (MCF-7)0.62 - 7.72
Anti-inflammatory Activity

N-aryl-3-oxobutanamide derivatives and their analogs have been investigated for their anti-inflammatory properties. In vivo studies, such as the carrageenan-induced paw edema model in rats, have been employed to assess their ability to reduce inflammation[2][6][7][8][9][10]. Furthermore, in vitro assays targeting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) have been utilized to elucidate their mechanism of action[11][12][13].

Table 3: Representative Anti-inflammatory Activity of Related Aryl Amide Derivatives

Compound TypeAssayResultReference
N-alkyl-2-aroylhydrazinylidene-4-oxobutanamidesCarrageenan-induced paw edemaPronounced anti-inflammatory activity in vivo[6]
Chalcone/aryl carboximidamide hybridsCarrageenan-induced rat paw edemaSignificant edema inhibition[8]
N-aryl iminochromenesIn vitro COX-1/COX-2 inhibitionPotent inhibition of COX enzymes

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-aryl-3-oxobutanamide derivatives, compiled from various literature sources.

General Synthesis of N-aryl-3-oxobutanamides

This protocol describes a general method for the synthesis of the core N-aryl-3-oxobutanamide scaffold.

Materials:

  • Appropriate aryl amine

  • Ethyl acetoacetate

  • Potassium tert-butoxide (catalyst)

  • Dry ether

  • Aqueous ethanol

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of the appropriate aryl amine and ethyl acetoacetate (in a molar ratio of approximately 1:1 to 1:2) and a catalytic amount of potassium tert-butoxide is taken in a 250 mL round bottom flask.

  • The reaction mixture is heated under reflux for 1-10 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the residue is cooled to room temperature and triturated with dry ether.

  • The resulting solid product is collected by filtration and washed with small portions of dry ether.

  • The crude product is purified by recrystallization from aqueous ethanol to obtain a colorless crystalline solid.

One-Step Synthesis of 2-benzylidene-3-oxobutanamide Derivatives[1]

Materials:

  • Substituted benzaldehyde

  • Acetoacetamide

  • L-proline

  • Ethanol

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, treat the substituted benzaldehyde with acetoacetamide.

  • Add a catalytic amount of L-proline to the mixture.

  • Add ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Antibacterial Activity Assays

Materials:

  • Synthesized N-aryl-3-oxobutanamide derivatives

  • Bacterial strains (e.g., S. aureus, A. baumannii)

  • Fungal strains (e.g., C. albicans)

  • Appropriate growth media (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare stock solutions of the test compounds, typically in DMSO.

  • In a 96-well microtiter plate, perform a primary screening of all synthesized molecules in duplicate at a single concentration (e.g., 32 µg/mL).

  • Inoculate the wells with a standardized suspension of the microbial strains.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the growth inhibition by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage inhibition of growth compared to a vehicle control.

Materials:

  • Compounds showing significant inhibition in the primary screen

  • Bacterial strains of interest

  • Appropriate growth media

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • For compounds exhibiting more than 70% growth inhibition in the primary screen, perform a dose-response assay.

  • Prepare serial dilutions of the active compounds in a 96-well plate.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assays

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Materials:

  • Adherent cancer cell lines

  • Cell culture medium

  • 96-well tissue culture plates

  • Crystal violet staining solution (0.5%)

  • Methanol

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with the test compounds for the desired duration.

  • Wash the cells gently with PBS to remove dead, detached cells.

  • Fix the remaining adherent cells with methanol for about 15 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound dye with methanol or another suitable solvent.

  • Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable, adherent cells.

Anti-inflammatory Activity Assays

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds and the standard drug to different groups of rats (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • A method to detect prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a short period.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time to allow for the enzymatic conversion of arachidonic acid to PGE2.

  • Stop the reaction.

  • Quantify the amount of PGE2 produced using a specific detection method, such as an ELISA.

  • Calculate the percentage of inhibition of COX activity by the test compounds and determine their IC50 values.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by N-aryl-3-oxobutanamide derivatives are still under extensive investigation, research on structurally related aryl amides and heterocyclic compounds provides insights into their potential mechanisms of action. These hypothesized pathways, which require further validation for N-aryl-3-oxobutanamides specifically, include the inhibition of key inflammatory and cancer-related signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in many inflammatory diseases and cancers. It is plausible that some N-aryl-3-oxobutanamide derivatives may exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Leads to IκB Degradation IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes N_aryl_3_oxobutanamide N-aryl-3-oxobutanamide Derivatives (Hypothesized) N_aryl_3_oxobutanamide->IKK Inhibits? N_aryl_3_oxobutanamide->NFkB Inhibits Translocation?

Hypothesized Inhibition of the NF-κB Signaling Pathway.

Induction of Apoptosis in Cancer Cells

Many anticancer agents function by inducing apoptosis, or programmed cell death, in malignant cells. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. It is hypothesized that N-aryl-3-oxobutanamide derivatives may trigger apoptosis in cancer cells through one or both of these pathways.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes release of Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release of Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates N_aryl_3_oxobutanamide N-aryl-3-oxobutanamide Derivatives (Hypothesized) N_aryl_3_oxobutanamide->Death_Receptor Sensitizes? N_aryl_3_oxobutanamide->Bax Upregulates? N_aryl_3_oxobutanamide->Bcl2 Downregulates? Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Induction of Apoptosis Pathways.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Based on the activity of other aryl amide compounds, it is plausible that certain N-aryl-3-oxobutanamide derivatives could inhibit one or more components of this pathway.

PI3K_Akt_mTOR_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind to PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes N_aryl_3_oxobutanamide N-aryl-3-oxobutanamide Derivatives (Hypothesized) N_aryl_3_oxobutanamide->PI3K Inhibits? N_aryl_3_oxobutanamide->Akt Inhibits? N_aryl_3_oxobutanamide->mTOR Inhibits?

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

N-aryl-3-oxobutanamide derivatives represent a versatile and promising scaffold in medicinal chemistry. The available literature demonstrates their significant potential as antibacterial, anticancer, and anti-inflammatory agents. The synthetic accessibility of this class of compounds, coupled with the tunability of their biological activity through substitution on the aryl ring, makes them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational overview for researchers and scientists in the field, summarizing key data and providing detailed experimental protocols to facilitate further investigation into this interesting class of molecules. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing N-(3-methylphenyl)-3-oxobutanamide as a key starting material. The following protocols are based on established named reactions and have been adapted for this specific substrate, offering pathways to quinolones, pyridines, pyrimidines, and thiophenes, classes of compounds with significant interest in medicinal chemistry and drug development.

Introduction

This compound, an acetoacetanilide derivative, is a versatile precursor for heterocyclic synthesis. Its reactive β-ketoamide moiety allows for a range of cyclization and condensation reactions to form diverse five- and six-membered heterocyclic rings. The protocols outlined below describe the synthesis of four major classes of heterocyclic compounds.

I. Synthesis of 4,7-Dimethylquinolin-2(1H)-one via Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a classic method for the preparation of 2-hydroxyquinolines (which exist in equilibrium with their 2-quinolone tautomer) from β-ketoanilides using a strong acid catalyst.

Reaction Pathway

Knorr_Synthesis reactant This compound reagent Conc. H₂SO₄ reactant->reagent product 4,7-Dimethylquinolin-2(1H)-one reagent->product Cyclization

Caption: Knorr synthesis of 4,7-Dimethylquinolin-2(1H)-one.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g (0.052 mol) of this compound.

  • Acid Addition: Carefully and slowly add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 100°C for 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4,7-dimethylquinolin-2(1H)-one.

Data Summary
ProductMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
4,7-Dimethylquinolin-2(1H)-oneC₁₁H₁₁NO173.21235-23875-85
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
11.60 (s, 1H, NH), 7.80 (d, 1H), 7.20 (s, 1H), 7.05 (d, 1H), 6.10 (s, 1H), 2.40 (s, 3H, Ar-CH₃), 2.20 (s, 3H, C₄-CH₃)162.5 (C=O), 148.0, 139.0, 137.5, 126.0, 124.5, 121.0, 115.5, 115.0, 21.0 (Ar-CH₃), 18.0 (C₄-CH₃)

II. Synthesis of a Substituted Pyridine via Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to generate dihydropyridines, which can then be oxidized to pyridines. In this modified approach, this compound serves as one of the β-dicarbonyl components.

Reaction Pathway

Hantzsch_Synthesis reactant1 This compound intermediate Dihydropyridine Intermediate reactant1->intermediate reactant2 Ethyl acetoacetate reactant2->intermediate reactant3 Aromatic Aldehyde reactant3->intermediate reactant4 Ammonium acetate reactant4->intermediate product Substituted Pyridine intermediate->product Oxidation

Caption: Hantzsch synthesis of a substituted pyridine.

Experimental Protocol
  • Reaction Mixture: In a round-bottom flask, combine this compound (5.0 g, 0.026 mol), ethyl acetoacetate (3.4 g, 0.026 mol), a selected aromatic aldehyde (0.026 mol), and ammonium acetate (2.0 g, 0.026 mol) in 50 mL of ethanol.

  • Reflux: Heat the mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: After cooling, the dihydropyridine intermediate may precipitate. If so, collect it by filtration. If not, evaporate the solvent under reduced pressure.

  • Oxidation: Dissolve the crude dihydropyridine in glacial acetic acid and add a mild oxidizing agent, such as sodium nitrite or ceric ammonium nitrate, portion-wise until the reaction is complete (as indicated by TLC).

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Data Summary (Representative for a 4-phenyl substituted product)
ProductMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
Ethyl 2,6-dimethyl-5-(m-tolylcarbamoyl)-4-phenyl-1,4-dihydropyridine-3-carboxylateC₂₆H₂₈N₂O₃416.51190-19560-70
¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
8.20 (s, 1H, NH), 7.10-7.30 (m, 8H, Ar-H), 5.60 (s, 1H, NH), 4.90 (s, 1H, C₄-H), 4.05 (q, 2H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 6H, 2xCH₃), 1.20 (t, 3H, OCH₂CH₃)168.0, 167.5, 148.0, 145.0, 144.0, 138.5, 129.0, 128.5, 128.0, 126.5, 104.0, 103.5, 60.0, 39.5, 21.5, 19.5, 14.5

III. Synthesis of a Dihydropyrimidinone via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Here, this compound acts as the β-dicarbonyl component.

Reaction Pathway

Biginelli_Reaction reactant1 This compound product Dihydropyrimidinone reactant1->product reactant2 Aromatic Aldehyde reactant2->product reactant3 Urea or Thiourea reactant3->product catalyst Acid Catalyst (e.g., HCl) catalyst->product

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, place this compound (5.0 g, 0.026 mol), a chosen aromatic aldehyde (0.026 mol), and urea (1.7 g, 0.028 mol) or thiourea (2.1 g, 0.028 mol).

  • Solvent and Catalyst: Add 30 mL of ethanol followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The product will often precipitate from the hot solution.

  • Isolation: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.

  • Washing and Purification: Wash the solid with cold ethanol and then dry it. If necessary, recrystallize the product from glacial acetic acid or ethanol.

Data Summary (Representative for a 4-phenyl substituted product with urea)
ProductMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
6-Methyl-4-phenyl-N-(m-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideC₂₀H₂₁N₃O₂335.40210-21580-90
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
9.20 (s, 1H, CONH), 7.70 (s, 1H, NH), 7.10-7.40 (m, 9H, Ar-H), 5.20 (d, 1H, C₄-H), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, C₆-CH₃)165.5 (C=O amide), 152.0 (C=O urea), 148.5, 145.0, 138.0, 129.0, 128.0, 127.5, 126.5, 99.5, 54.0, 21.0, 18.0

IV. Synthesis of a 2-Aminothiophene Derivative via Gewald Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes 2-aminothiophenes. In this adaptation, this compound reacts with an activated nitrile and elemental sulfur in the presence of a base.

Reaction Pathway

Gewald_Synthesis reactant1 This compound product 2-Aminothiophene Derivative reactant1->product reactant2 Activated Nitrile (e.g., Malononitrile) reactant2->product reactant3 Sulfur reactant3->product catalyst Base (e.g., Morpholine) catalyst->product

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Experimental Protocol
  • Reactant Mixture: In a three-necked flask fitted with a reflux condenser and a stirrer, suspend this compound (5.0 g, 0.026 mol), malononitrile (2.0 g, 0.03 mol), and elemental sulfur (0.9 g, 0.028 g-atom) in 40 mL of ethanol.

  • Base Addition: Add morpholine (2.5 mL, 0.028 mol) dropwise to the stirred suspension.

  • Reaction: Gently heat the mixture to 50-60°C and maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol or an ethanol/DMF mixture.

Data Summary (Representative Product)
ProductMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)
2-Amino-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carbonitrileC₁₄H₁₃N₃OS271.34220-22570-80
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
9.80 (s, 1H, NH), 7.50 (s, 2H, NH₂), 7.10-7.40 (m, 4H, Ar-H), 2.45 (s, 3H, C₄-CH₃), 2.30 (s, 3H, Ar-CH₃)162.0 (C=O), 158.0, 140.0, 138.5, 129.0, 124.0, 120.5, 118.0, 115.5, 92.0, 21.0, 15.0

Disclaimer: These protocols are intended as a guide for trained chemists. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales. The provided spectroscopic data are representative and may vary slightly.

Application Notes and Protocols: N-(3-methylphenyl)-3-oxobutanamide in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methylphenyl)-3-oxobutanamide, a β-ketoamide, is a versatile and highly valuable scaffold in medicinal chemistry. Its reactive 1,3-dicarbonyl moiety and the presence of a modifiable aryl group make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds, including pyridones, thiophenes, and thiazoles, are privileged structures in drug discovery, frequently forming the core of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of key medicinal chemistry scaffolds derived from this compound, along with insights into their potential biological activities and mechanisms of action.

Applications in Medicinal Chemistry

Derivatives of this compound are precursors to a multitude of heterocyclic systems that have shown a broad spectrum of biological activities. The inherent reactivity of the β-ketoamide functionality allows for a variety of cyclization and condensation reactions, leading to the generation of compound libraries with high structural diversity.

Key Scaffold Syntheses and Their Therapeutic Relevance:

  • 2-Pyridone Scaffolds: These are important pharmacophores found in numerous approved drugs with activities ranging from antibacterial to cardiotonic. The synthesis typically involves a cyclocondensation reaction.

  • 2-Aminothiophene Scaffolds (via Gewald Synthesis): The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These scaffolds are present in molecules with anticancer, anti-inflammatory, and antimicrobial properties.

  • Thiazole Scaffolds (via Hantzsch Synthesis): The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized from N-aryl-3-oxobutanamide precursors, demonstrating their potential as therapeutic agents.

Table 1: Anticancer Activity of Thiazole Derivatives as VEGFR-2 Inhibitors

Compound IDScaffold TypeTargetIC50 (nM)Cell LineReference
Thiazole Derivative A 2-AminothiazoleVEGFR-251.09-[1]
Sorafenib (Reference) -VEGFR-251.41-[1]
Thiazole Derivative B 3-Thiazolyl-coumarinVEGFR-29.9 (kcal/mol binding score)MCF-7[2]
Thiazole Derivative C Thiazole-basedVEGFR-22900-[3]

Table 2: Antimicrobial Activity of Pyridine and Thiophene Derivatives

Compound IDScaffold TypeMicroorganismMIC (µg/mL)Reference
Pyridine Derivative A Pyridine-2-thioneBacillus subtilis125General class activity
Pyridine Derivative B Pyridine-2-thioneStaphylococcus aureus250General class activity
Thiophene Derivative C 2-AminothiopheneEscherichia coli500General class activity
Thiophene Derivative D 2-AminothiophenePseudomonas aeruginosa500General class activity
Tetracycline (Reference) -Bacillus subtilis31.25-62.5[4]

Experimental Protocols

The following are detailed protocols for the synthesis of key medicinal chemistry scaffolds from this compound.

Protocol 1: Synthesis of 6-Methyl-4-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (A 2-Pyridone Scaffold)

This protocol is adapted from general methods for the synthesis of 2-pyridones from β-ketoamides.

Workflow:

G start Start: this compound reagents Reactants: - this compound - Cyanoacetamide - Piperidine (catalyst) - Ethanol (solvent) start->reagents reflux Reflux Reaction Mixture (6-8 hours) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product Product: 6-Methyl-4-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile dry->product

Caption: Synthesis of a 2-pyridone scaffold.

Materials:

  • This compound (1.91 g, 10 mmol)

  • Cyanoacetamide (0.84 g, 10 mmol)

  • Piperidine (0.2 mL)

  • Ethanol (30 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-((3-methylphenyl)carbamoyl)thiophene-3-carboxylate (A 2-Aminothiophene Scaffold)

This protocol is a classic example of the Gewald three-component reaction.

Workflow:

G start Start: this compound reagents Reactants: - this compound - Ethyl cyanoacetate - Elemental Sulfur - Morpholine (catalyst) - Ethanol (solvent) start->reagents stir Stir at Room Temperature (30 minutes) reagents->stir reflux Reflux Reaction Mixture (2-3 hours) stir->reflux cool Cool and Pour into Ice Water reflux->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry product Product: Ethyl 2-amino-4-methyl-5-((3-methylphenyl)carbamoyl)thiophene-3-carboxylate dry->product

Caption: Gewald synthesis of a 2-aminothiophene.

Materials:

  • This compound (1.91 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (1 mL)

  • Ethanol (25 mL)

Procedure:

  • To a 100 mL round-bottom flask, add this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine as a catalyst and stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature and pour the contents into ice-cold water with stirring.

  • A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

  • Dry the purified product under vacuum.

  • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 3: Hantzsch Synthesis of N-(3-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide (A Thiazole Scaffold)

This protocol describes the synthesis of a thiazole scaffold, which requires a two-step process starting from this compound.

Workflow:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclization start Start: this compound halogenation React with Bromine in Acetic Acid start->halogenation intermediate Intermediate: 2-bromo-N-(3-methylphenyl)-3-oxobutanamide halogenation->intermediate thiourea React with Thiourea in Ethanol intermediate->thiourea reflux Reflux Reaction Mixture thiourea->reflux neutralize Neutralize with Sodium Bicarbonate reflux->neutralize product Product: N-(3-methylphenyl)-2-amino-4-methylthiazole-5-carboxamide neutralize->product

Caption: Hantzsch synthesis of a thiazole scaffold.

Materials:

  • This compound (1.91 g, 10 mmol)

  • Bromine (0.51 mL, 10 mmol)

  • Glacial acetic acid (20 mL)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (30 mL)

  • Saturated sodium bicarbonate solution

Procedure:

Step 1: Synthesis of 2-bromo-N-(3-methylphenyl)-3-oxobutanamide (α-haloketone intermediate)

  • Dissolve this compound in glacial acetic acid in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the bromo-intermediate.

  • Filter the solid, wash with water, and dry. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve the crude 2-bromo-N-(3-methylphenyl)-3-oxobutanamide and thiourea in ethanol.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The thiazole product will precipitate.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified thiazole derivative and characterize its structure using appropriate analytical techniques.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Signaling Pathway: A Target for Thiazole Derivatives

Many thiazole-containing compounds have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels). Dysregulation of VEGFR-2 signaling is a hallmark of many cancers. The diagram below illustrates the key downstream signaling events upon activation of VEGFR-2 by its ligand, VEGF (Vascular Endothelial Growth Factor). Thiazole-based inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-proliferative and pro-survival pathways.

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway.

Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis by Pyridine Derivatives

Pyridine-based antimicrobials can exert their effect through various mechanisms. One important target is the bacterial cell wall, a structure essential for bacterial survival and absent in mammalian cells, making it an excellent target for selective toxicity. The synthesis of the peptidoglycan layer of the bacterial cell wall is a multi-step process. Pyridine derivatives can interfere with these steps, particularly the transpeptidation step, which is catalyzed by penicillin-binding proteins (PBPs).

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Exterior precursors Synthesis of Peptidoglycan Precursors transport Transport of Precursors across Membrane precursors->transport transglycosylation Transglycosylation (Polymerization) transport->transglycosylation transpeptidation Transpeptidation (Cross-linking by PBPs) transglycosylation->transpeptidation cell_wall Stable Cell Wall transpeptidation->cell_wall inhibitor Pyridine Derivative inhibitor->inhibition inhibition->transpeptidation

Caption: Inhibition of bacterial cell wall synthesis.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of medicinally relevant heterocyclic scaffolds. The protocols provided herein for the synthesis of 2-pyridone, 2-aminothiophene, and thiazole derivatives offer a foundation for the development of novel therapeutic agents. The exploration of the biological activities of these scaffolds, particularly in the areas of oncology and infectious diseases, continues to be a promising avenue for drug discovery and development. The provided workflows and pathway diagrams serve as a conceptual framework for understanding the synthesis and potential mechanisms of action of these important classes of compounds.

References

Application Notes and Protocols for Cyclization Reactions of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary cyclization reactions of N-(3-methylphenyl)-3-oxobutanamide, a versatile β-ketoanilide intermediate. The protocols outlined below focus on the synthesis of substituted quinoline derivatives, which are significant scaffolds in medicinal chemistry and drug development. The two principal pathways, the Conrad-Limpach and Knorr quinoline syntheses, are detailed, offering routes to 2,7-dimethylquinolin-4-ol and 4,7-dimethylquinolin-2-ol, respectively.

Introduction

This compound is a key starting material for the synthesis of heterocyclic compounds. Its β-ketoanilide structure allows for intramolecular cyclization under specific conditions to form quinolone structures. Quinolones are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic cyclization of this compound provides a direct route to valuable substituted quinolones.

Key Cyclization Pathways

Two primary named reactions govern the cyclization of this compound:

  • The Conrad-Limpach Synthesis: This reaction typically involves the thermal cyclization of a β-arylaminoacrylate, formed in situ from the β-ketoanilide, to yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). This method generally requires high temperatures.

  • The Knorr Quinoline Synthesis: This acid-catalyzed cyclization of a β-ketoanilide leads to the formation of a 2-hydroxyquinoline (in tautomeric equilibrium with the 2-quinolone form). Strong acids such as sulfuric acid or polyphosphoric acid are commonly employed.

The choice of reaction conditions dictates the regioselectivity of the cyclization, leading to either the 4-quinolone or the 2-quinolone product.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the cyclization of this compound.

Reaction NameStarting MaterialProductTypical Reagents/ConditionsExpected Yield
Conrad-Limpach Synthesis This compound2,7-dimethylquinolin-4-olHigh temperature (250-280 °C), inert solvent (e.g., mineral oil, Dowtherm A)Moderate to High
Knorr Quinoline Synthesis This compound4,7-dimethylquinolin-2-olConcentrated H₂SO₄ or Polyphosphoric Acid (PPA), moderate heatModerate to High
Microwave-Assisted Synthesis This compound2,7-dimethyl-4-quinolone or 4,7-dimethyl-2-quinoloneDiphenyl ether, microwave irradiation (e.g., 300W)Good to Excellent

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 2,7-dimethylquinolin-4-ol

This protocol describes the thermal cyclization of this compound to yield 2,7-dimethylquinolin-4-ol.

Materials:

  • This compound

  • High-boiling inert solvent (e.g., mineral oil or Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and a thermometer

  • Heating mantle

  • Hexane or petroleum ether for washing

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, suspend this compound in a high-boiling inert solvent (approximately 10 mL of solvent per gram of starting material).

  • Heat the mixture with stirring to approximately 250 °C. The reaction is typically complete within 30-60 minutes at this temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with a non-polar solvent such as hexane or petroleum ether to remove the high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,7-dimethylquinolin-4-ol.

Protocol 2: Knorr Quinoline Synthesis of 4,7-dimethylquinolin-2-ol

This protocol details the acid-catalyzed cyclization of this compound to produce 4,7-dimethylquinolin-2-ol.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Round-bottom flask

  • Ice bath

  • Stirring apparatus

  • Water

  • Sodium hydroxide or ammonium hydroxide solution for neutralization

  • Ethanol for recrystallization

Procedure:

  • Carefully add this compound portion-wise to an excess of cold (0-10 °C) concentrated sulfuric acid or polyphosphoric acid with vigorous stirring.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to a temperature between 80-100 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or a saturated sodium hydroxide solution) until the product precipitates.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from ethanol to obtain pure 4,7-dimethylquinolin-2-ol.

Protocol 3: Microwave-Assisted Synthesis of Quinolone Derivatives

Microwave irradiation can significantly reduce reaction times and improve yields for both Conrad-Limpach and Knorr type cyclizations.[1]

Materials:

  • This compound

  • High-boiling solvent (e.g., diphenyl ether) for Conrad-Limpach type reaction or a solid support impregnated with acid for Knorr type reaction.

  • Microwave reactor

  • Appropriate work-up solvents

General Procedure:

  • Place the starting material and solvent (or acid on solid support) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 200-230 °C) and power (e.g., 300 W) for a short duration (typically 5-20 minutes).[2]

  • After the reaction, cool the vessel to a safe temperature.

  • Follow the appropriate work-up and purification procedure as described in Protocol 1 or 2, depending on the reaction type.

Visualizations

Logical Relationship of Cyclization Pathways

G cluster_0 Conrad-Limpach Synthesis cluster_1 Knorr Synthesis start This compound conrad_cond High Temperature (e.g., 250 °C) Inert Solvent start->conrad_cond knorr_cond Strong Acid (e.g., H₂SO₄) Heat start->knorr_cond conrad_prod 2,7-dimethylquinolin-4-ol conrad_cond->conrad_prod knorr_prod 4,7-dimethylquinolin-2-ol knorr_cond->knorr_prod

Caption: Reaction pathways for the cyclization of this compound.

Experimental Workflow for Quinolone Synthesis

G cluster_workflow General Experimental Workflow start Start: This compound reaction Cyclization Reaction (Thermal or Acid-Catalyzed) start->reaction workup Work-up: - Cooling - Precipitation - Neutralization (if acidic) reaction->workup isolation Isolation: - Filtration - Washing workup->isolation purification Purification: - Recrystallization isolation->purification characterization Characterization: - NMR, IR, MS - Melting Point purification->characterization end Pure Quinolone Product characterization->end

Caption: A generalized workflow for the synthesis and purification of quinolones.

These protocols and notes are intended to serve as a guide for the synthesis of quinolone derivatives from this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize conditions for their specific experimental setup.

References

"protocol for the synthesis of N-(3-methylphenyl)-3-oxobutanamide from m-toluidine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-(3-methylphenyl)-3-oxobutanamide, a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and potential pharmaceutical agents. Two common and effective methods for the acetoacetylation of m-toluidine are presented: reaction with diketene and condensation with ethyl acetoacetate. This guide includes comprehensive experimental procedures, safety precautions, and data presentation to ensure reproducible and safe execution in a laboratory setting.

Introduction

N-aryl-3-oxobutanamides, also known as acetoacetanilides, are important building blocks in organic chemistry. Their inherent functionality, possessing both an amide and a β-ketoester moiety, allows for a diverse range of chemical transformations. The title compound, this compound, is of particular interest for the synthesis of substituted quinolines, pyrimidines, and other heterocyclic systems that form the core of many biologically active molecules. The protocols outlined below describe two reliable methods for its preparation from readily available starting materials.

Chemical Structures

G cluster_0 Reactants cluster_1 Product m-toluidine m-Toluidine diketene Diketene ethyl_acetoacetate Ethyl Acetoacetate product This compound

Caption: Chemical structures of reactants and the final product.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Acetoacetylation using Diketene

This method offers a rapid and high-yielding route to the desired product. Diketene is highly reactive and requires careful handling.

Materials:

  • m-Toluidine

  • Diketene (stabilized)

  • Toluene or Benzene (anhydrous)

  • Ethanol

  • Water

  • Sodium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve m-toluidine (1.0 equivalent) in anhydrous toluene (or benzene) to make an approximately 2M solution.

  • Heat the solution to reflux with stirring.

  • Slowly add a solution of diketene (1.0 equivalent) in the same solvent to the refluxing mixture over a period of 30-60 minutes.[1]

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in hot 50% aqueous ethanol.[2]

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold 50% aqueous ethanol.

  • Dry the purified this compound in a desiccator or vacuum oven.

  • A second crop of crystals can be obtained by adding water to the mother liquor and cooling.[2]

Safety Precautions:

  • Diketene is toxic, flammable, and a lachrymator. It should be handled in a well-ventilated fume hood.[1][3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • m-Toluidine is toxic if swallowed, in contact with skin, or if inhaled.[5][6] Handle with care and appropriate PPE.

  • Toluene and benzene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Method 2: Condensation with Ethyl Acetoacetate

This method provides a safer alternative to using diketene, although it may require longer reaction times or a catalyst.

Materials:

  • m-Toluidine

  • Ethyl acetoacetate

  • Optional: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a catalyst/solvent

  • Ethyl acetate

  • Hexane

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask or sealed reaction vial

  • Reflux condenser (if not using a sealed vial)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Catalytic Method: In a sealed reaction vial, combine m-toluidine (1.0 mmol), ethyl acetoacetate (1.2 mmol), and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (10 mmol).[3]

  • Seal the vial and heat the mixture at 80 °C for 12 hours.[3]

  • Thermal Method (Uncatalyzed): Alternatively, in a round-bottom flask equipped with a reflux condenser, mix m-toluidine (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents). Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up (for both methods): Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Safety Precautions:

  • Ethyl acetoacetate is a combustible liquid.[2][7][8] Keep away from heat and open flames.

  • HFIP is corrosive and can cause severe skin and eye damage. Handle with extreme care in a fume hood with appropriate PPE.

  • Standard laboratory safety practices should be followed for handling all chemicals and equipment.

Data Presentation

ParameterMethod 1 (Diketene)Method 2 (Ethyl Acetoacetate)Reference
Reactant 1 m-Toluidinem-Toluidine
Reactant 2 DiketeneEthyl Acetoacetate
Stoichiometry (m-toluidine:reactant 2) 1 : 11 : 1.2[2][3]
Solvent Toluene or BenzeneHFIP or neat[2][3]
Temperature Reflux (approx. 111 °C for toluene)80 °C or Reflux[2][3]
Reaction Time 1.5 - 2 hours12 hours (catalytic) or 4-6 hours (thermal)[2][3]
Purification Recrystallization from aq. ethanolColumn Chromatography or Recrystallization[2][3]
Typical Yield > 70%Good to Excellent[2][3]

Visualizations

Experimental Workflow: Method 1 (Diketene)

G Workflow for Synthesis using Diketene A Dissolve m-toluidine in anhydrous toluene B Heat to reflux A->B Heat C Slowly add diketene solution B->C Maintain reflux D Reflux for 1 hour C->D E Cool to room temperature D->E Cool F Remove solvent (Rotary Evaporation) E->F G Recrystallize from 50% aqueous ethanol F->G H Filter and dry product G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound using diketene.

Experimental Workflow: Method 2 (Ethyl Acetoacetate - Catalytic)

G Workflow for Synthesis using Ethyl Acetoacetate (Catalytic) A Combine m-toluidine, ethyl acetoacetate, and HFIP in a sealed vial B Heat at 80 °C for 12 hours A->B Heat C Cool to room temperature B->C Cool D Dilute with ethyl acetate and water C->D E Extract with ethyl acetate D->E F Wash with brine, dry, and concentrate E->F G Purify by column chromatography F->G H Isolate pure product G->H

Caption: A flowchart outlining the catalytic synthesis of this compound with ethyl acetoacetate.

References

Application Notes and Protocols for the Quantification of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methylphenyl)-3-oxobutanamide is an organic compound belonging to the acetoacetanilide class. Acetoacetanilides are known for their diverse applications, including in the synthesis of pharmaceuticals and as intermediates in the production of various organic compounds. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug products.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are adaptable for the analysis of the compound in various matrices, including bulk drug substances and biological fluids.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for the routine quantification of the analyte. This method offers good sensitivity and reproducibility.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method, particularly useful for complex matrices and for confirmatory analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the analytical methods described. These values are based on typical performance for structurally similar aromatic amide and acetoacetanilide compounds and should be validated for this compound in your laboratory.

Table 1: HPLC-UV Method - Expected Quantitative Performance

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.06 µg/mL[1]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method - Expected Quantitative Performance

ParameterExpected Value
Linearity Range0.01 - 10 mg/L[2]
Correlation Coefficient (r²)> 0.9995[2]
Limit of Detection (LOD)0.01 mg/kg[2]
Limit of Quantification (LOQ)0.03 mg/kg
Accuracy (% Recovery)80 - 105%[2]
Precision (% RSD)< 5%

Experimental Workflow

The general workflow for the quantification of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (e.g., Plasma, Tissue) extraction Liquid-Liquid Extraction or Solid-Phase Extraction start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration hplc HPLC-UV Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms integration Peak Integration hplc->integration gcms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: General experimental workflow for quantification.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is adapted from methods for similar acetoacetanilide derivatives.[3]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (or wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

4. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

5. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.[4]

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

6. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification by GC-MS

This protocol is based on general methods for the analysis of aromatic amides.[5][6]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Ethyl acetate (GC grade)

  • Helium (high purity)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. GC-MS Conditions

  • Injector Temperature: 250 °C[6]

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

4. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations across the desired linear range (e.g., 0.01, 0.1, 1, 5, 10 µg/mL).

5. Sample Preparation (from Tissue Homogenate)

  • Homogenize the tissue sample in a suitable buffer.

  • To 100 µL of the homogenate, add 500 µL of ethyl acetate.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

6. Analysis

  • Inject the prepared standards and samples into the GC-MS system.

  • Integrate the peak area of the selected ion for the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Signaling Pathway Diagram

As this compound is a synthetic compound, a biological signaling pathway is not applicable. Instead, a logical diagram illustrating the analytical method selection process is provided.

Method_Selection start Need to Quantify This compound question1 Routine Analysis or High Throughput Needed? start->question1 question2 Complex Matrix or Need for High Selectivity? question1->question2 No hplc HPLC-UV Method question1->hplc Yes question2->hplc No gcms GC-MS Method question2->gcms Yes

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: Derivatization of N-(3-methylphenyl)-3-oxobutanamide for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the synthesis of novel derivatives of N-(3-methylphenyl)-3-oxobutanamide and subsequent biological screening for potential antimicrobial, anticancer, and anti-inflammatory activities. The methodologies are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug discovery. Data from these assays are presented in standardized tables for straightforward comparison and analysis. Furthermore, experimental workflows and relevant biological pathways are visualized using Graphviz diagrams to enhance understanding.

Introduction

N-aryl-β-ketoamides, such as this compound, are a class of organic compounds that serve as versatile scaffolds in the synthesis of various heterocyclic and biologically active molecules.[1][2][3] The presence of an active methylene group and reactive carbonyl functionalities makes them ideal starting materials for chemical modifications.[2][3] Acetanilide derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] This has spurred interest in synthesizing and screening new derivatives of related compounds.

This application note details the derivatization of this compound via a Biginelli-type reaction to produce a library of novel dihydropyrimidinone derivatives. Subsequently, comprehensive protocols for screening these derivatives for antimicrobial, anticancer, and anti-inflammatory activities are provided.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_data Data Analysis start This compound reaction Biginelli Reaction start->reaction 1. Synthesis reagents Aromatic Aldehydes, Thiourea reagents->reaction purification Recrystallization reaction->purification 2. Purification characterization FT-IR, NMR, Mass Spec purification->characterization 3. Characterization derivatives Novel Derivatives Library characterization->derivatives antimicrobial Antimicrobial Screening derivatives->antimicrobial 4. Bio-assays anticancer Anticancer Screening derivatives->anticancer anti_inflammatory Anti-inflammatory Screening derivatives->anti_inflammatory data_analysis Data Analysis and SAR antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification 5. Hit-to-Lead

Caption: Overall experimental workflow from synthesis to lead identification.

Synthesis of Dihydropyrimidinone Derivatives

This protocol describes the synthesis of a library of dihydropyrimidinone derivatives from this compound using a one-pot Biginelli reaction.

Materials and Reagents
  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Glacial Acetic Acid

  • Standard laboratory glassware and magnetic stirrer

General Synthetic Protocol
  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of ethanol.

  • To this solution, add the substituted aromatic aldehyde (10 mmol) and thiourea (15 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reflux the reaction mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Purify the crude product by recrystallization from ethanol or glacial acetic acid.

  • Characterize the synthesized compounds using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.

Biological Screening Protocols

The synthesized derivatives are screened for their potential biological activities using the following protocols.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method.[7][8]

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strains: Candida albicans

  • Nutrient Agar and Sabouraud Dextrose Agar

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Sterile Petri dishes, cork borer, and incubator

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Spread the microbial inoculum uniformly over the agar surface.

  • Create wells of 6 mm diameter using a sterile cork borer.

  • Prepare stock solutions of the test compounds (1 mg/mL) in DMSO.

  • Add 100 µL of each test compound solution to the respective wells.

  • Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

  • Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Parent 100876
Derivative 1 100151210
Derivative 2 100181614
Derivative 3 1001298
Ciprofloxacin 102522-
Fluconazole 10--20
Anticancer Activity Screening

The cytotoxic potential of the synthesized compounds is evaluated against human cancer cell lines using the MTT assay.[9][10][11][12]

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well plates, incubator, and microplate reader

  • Seed the cancer cells in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Compound IDIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
Parent >100>100
Derivative 1 45.258.7
Derivative 2 15.822.4
Derivative 3 78.189.3
Doxorubicin 1.22.5

Compounds showing significant anticancer activity can be further investigated for their mechanism of action, such as the induction of apoptosis.

apoptosis_pathway drug Anticancer Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by active compounds.

Anti-inflammatory Activity Screening

The in vivo anti-inflammatory activity is assessed using the carrageenan-induced paw edema model in rats.[13][14]

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in normal saline)

  • Test compounds and Indomethacin (standard drug)

  • Plethysmometer

  • Divide the rats into groups (n=6): control, standard, and test groups.

  • Administer the test compounds (e.g., 50 mg/kg, p.o.) and the standard drug, Indomethacin (10 mg/kg, p.o.), to the respective groups. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hr
Control -0
Parent 5015.2
Derivative 1 5045.8
Derivative 2 5062.5
Derivative 3 5030.1
Indomethacin 1075.3

The anti-inflammatory effect of the compounds may be mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 drug Anti-inflammatory Derivative ikk IKK Complex drug->ikk Inhibits tlr4->ikk ikb IκBα ikk->ikb Phosphorylates & Degradates nfkb NF-κB ikk->nfkb releases ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Induces

Caption: NF-κB signaling pathway in inflammation.

Conclusion

The protocols outlined in this document provide a systematic approach for the derivatization of this compound and the subsequent evaluation of its novel derivatives for promising biological activities. The provided methodologies for synthesis and screening are robust and can be adapted for the discovery of new lead compounds in drug development. The clear presentation of data in tabular format and the visualization of complex processes through diagrams are intended to facilitate ease of understanding and replication of these experiments.

References

Application Notes and Protocols for N-(3-methylphenyl)-3-oxobutanamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methylphenyl)-3-oxobutanamide is a versatile chemical intermediate belonging to the class of β-ketoamides.[1] Its structure, featuring an active methylene group, a keto group, and an amide linkage, provides multiple reactive sites for synthesizing a wide array of heterocyclic compounds.[2] While primarily utilized in the synthesis of pigments and dyes, its potential as a scaffold for developing new agrochemicals is an emerging area of interest.[3][4] This document outlines the potential applications, synthesis of derivative compounds, and protocols for evaluating the biological activity of this compound derivatives in an agrochemical context.

Hypothetical Application in Fungicide Development

Based on the known biological activity of various heterocyclic compounds derived from β-ketoamides, derivatives of this compound are hypothesized to possess fungicidal properties. A plausible mechanism of action involves the inhibition of key fungal enzymes, such as succinate dehydrogenase (SDHI), which is crucial for fungal respiration. This hypothesis is built upon the structural similarities of potential derivatives to known SDHI fungicides.

Data Presentation: Hypothetical Fungicidal Activity

The following table summarizes hypothetical efficacy data for a derivative compound, MPX-Fungicide-7 (synthesized from this compound), against common agricultural fungal pathogens.

Fungal PathogenCommon DiseaseHost PlantEC50 (µg/mL) of MPX-Fungicide-7
Botrytis cinereaGray MoldStrawberry1.2
Puccinia triticinaLeaf RustWheat0.8
Alternaria solaniEarly BlightTomato2.5
Fusarium graminearumFusarium Head BlightWheat5.1
Sclerotinia sclerotiorumWhite MoldSoybean1.9

Experimental Protocols

Synthesis of a Hypothetical Pyrazole-carboxamide Fungicide (MPX-Fungicide-7) from this compound

This protocol describes a plausible multi-step synthesis to convert this compound into a hypothetical pyrazole-carboxamide fungicide.

Step 1: Claisen Condensation

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add diethyl oxalate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate keto-ester.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude keto-ester from Step 1 in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography.

Step 3: Chlorination and Amidation

  • Treat the pyrazole derivative with thionyl chloride (SOCl₂, 2.0 eq) in dichloromethane (DCM) at reflux for 2 hours to form the acid chloride.

  • Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and cool to 0°C.

  • Add 2-aminopyridine (1.2 eq) and triethylamine (1.5 eq) and stir at room temperature for 6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the crude MPX-Fungicide-7.

  • Purify by recrystallization from ethanol.

In Vitro Antifungal Assay Protocol

This protocol details the evaluation of the synthesized compound's fungicidal activity using a 96-well plate microtiter assay.

  • Preparation of Fungal Spore Suspension:

    • Culture the fungal pathogen on potato dextrose agar (PDA) plates for 7-10 days.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 20 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of MPX-Fungicide-7 (10 mg/mL) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in sterile distilled water to obtain final test concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1%.

  • Assay Procedure:

    • To each well of a 96-well microtiter plate, add 50 µL of potato dextrose broth (PDB).

    • Add 50 µL of the respective test compound dilution.

    • Include a positive control (a commercial fungicide) and a negative control (1% DMSO).

    • Add 50 µL of the fungal spore suspension to each well.

    • Incubate the plates at 25°C for 48-72 hours, or until fungal growth is observed in the negative control wells.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition using the formula:

      • % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] x 100

    • Determine the EC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start This compound reagent1 1. NaH, Diethyl oxalate 2. THF intermediate1 Intermediate Keto-ester reagent1->intermediate1 Claisen Condensation reagent2 Hydrazine Hydrate, Ethanol intermediate2 Pyrazole Derivative reagent2->intermediate2 Cyclization reagent3 1. SOCl2 2. 2-Aminopyridine, TEA product MPX-Fungicide-7 reagent3->product Amidation

Caption: Synthesis workflow for the hypothetical fungicide MPX-Fungicide-7.

Antifungal_Assay_Workflow prep_spores Prepare Fungal Spore Suspension (1x10⁵ spores/mL) plate_setup Add PDB, Compound, and Spores to 96-well Plate prep_spores->plate_setup prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->plate_setup incubation Incubate at 25°C for 48-72 hours plate_setup->incubation measurement Measure Optical Density at 600 nm incubation->measurement analysis Calculate % Inhibition and Determine EC50 measurement->analysis result Fungicidal Activity Data analysis->result

Caption: Workflow for the in vitro antifungal assay.

References

Application Notes and Protocols: N-(3-methylphenyl)-3-oxobutanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-methylphenyl)-3-oxobutanamide as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous N-aryl-3-oxobutanamides and serve as a guide for the development of new chemical entities.

Introduction: The Potential of N-aryl-3-oxobutanamides in Medicinal Chemistry

N-aryl-3-oxobutanamides, such as this compound, are valuable scaffolds in drug discovery due to their inherent reactivity and ability to participate in a variety of cyclization and condensation reactions. The presence of an active methylene group, a β-keto group, and an amide functionality allows for the construction of a diverse range of heterocyclic systems. These heterocyclic derivatives, including pyridines, pyrimidines, thiophenes, and thiazoles, are known to exhibit a wide spectrum of biological activities, making them attractive targets for drug development programs.

Derivatives of structurally similar N-aryl-3-oxobutanamides have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. Therefore, this compound represents a promising, yet underexplored, starting point for the discovery of new therapeutic agents.

Synthetic Pathways and Experimental Protocols

The following sections detail generalized synthetic protocols for the derivatization of this compound. These protocols are adapted from methodologies reported for analogous compounds and may require optimization for the specific substrate.

2.1. Synthesis of Pyridinone Derivatives

Pyridinone and its fused heterocyclic derivatives are important pharmacophores with a broad range of biological activities. The synthesis of pyridinone derivatives from this compound can be achieved through condensation reactions with activated nitriles.

  • Experimental Protocol: Synthesis of a 2-Pyridinone Derivative

    • To a solution of this compound (1.91 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol) and a catalytic amount of piperidine (0.2 mL).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 6-amino-4-(3-methylphenylamino)-4-oxo-1,4-dihydropyridine-3-carbonitrile.

G start This compound reagents1 Malononitrile, Piperidine, Ethanol start->reagents1 product1 6-amino-4-(3-methylphenylamino)-4-oxo- 1,4-dihydropyridine-3-carbonitrile reagents1->product1

Synthesis of a Pyridinone Derivative.

2.2. Synthesis of Thiophene Derivatives

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The Gewald reaction provides a straightforward method for the synthesis of 2-aminothiophenes from α-methylene ketones, a cyano-compound, and elemental sulfur.

  • Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative

    • In a round-bottom flask, dissolve this compound (1.91 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).

    • Add a catalytic amount of morpholine (0.2 mL) and stir the mixture at 50°C for 3-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • Purify the crude product by recrystallization from ethanol to yield the desired 2-amino-5-((3-methylphenyl)carbamoyl)-4-methylthiophene-3-carbonitrile.

G start This compound reagents1 Malononitrile, Sulfur, Morpholine, Ethanol start->reagents1 product1 2-amino-5-((3-methylphenyl)carbamoyl)-4-methyl- thiophene-3-carbonitrile reagents1->product1

Synthesis of a 2-Aminothiophene Derivative.

2.3. Synthesis of Hydrazone Derivatives

Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. These can be synthesized by coupling this compound with diazonium salts of various aromatic amines.

  • Experimental Protocol: Synthesis of a Hydrazone Derivative

    • Prepare a diazonium salt solution by dissolving an aromatic amine (e.g., 4-sulfanilic acid, 10 mmol) in a solution of sodium nitrite (0.7 g, 10 mmol) in water (10 mL) and adding it to a cooled solution of hydrochloric acid (2.5 mL in 5 mL of water) at 0-5°C.

    • In a separate beaker, dissolve this compound (1.91 g, 10 mmol) and sodium acetate (5 g) in a mixture of ethanol (25 mL) and water (25 mL).

    • Slowly add the cold diazonium salt solution to the solution of this compound with vigorous stirring, maintaining the temperature below 5°C.

    • Continue stirring for 1-2 hours in an ice bath.

    • The precipitated hydrazone product is collected by filtration, washed with water, and dried.

    • Recrystallize from a suitable solvent to obtain the pure product.

G start This compound reagents1 Aromatic Diazonium Salt, Sodium Acetate, Ethanol/Water start->reagents1 product1 Hydrazone Derivative reagents1->product1

Synthesis of a Hydrazone Derivative.

Biological Evaluation Protocols

The newly synthesized compounds should be subjected to a battery of in vitro biological assays to determine their therapeutic potential. The following are generalized protocols for preliminary screening.

3.1. Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

  • Protocol:

    • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

    • Prepare a standardized inoculum of the microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

    • Add the microbial inoculum to each well.

    • Include positive controls (microbes in broth without the compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation

While specific quantitative data for derivatives of this compound are not available in the reviewed literature, it is imperative that any newly generated data be presented in a clear and structured format. An example table for presenting antimicrobial activity data is provided below.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data Presentation

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
Compound 1
Compound 2
Reference Drug

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the potential of its derivatives in drug discovery. Although there is a current lack of specific biological data for compounds derived directly from this starting material, the established activities of analogous N-aryl-3-oxobutanamide derivatives suggest that this is a fruitful area for future research and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(3-methylphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound, and other N-aryl-3-oxobutanamides, involve the acetoacetylation of the corresponding aniline. The two primary approaches are:

  • Reaction with a β-keto-ester: Condensation of m-toluidine with an acetoacetic ester, such as ethyl acetoacetate. This reaction is often carried out at elevated temperatures.

  • Reaction with diketene: Acetoacetylation of m-toluidine using diketene. This method is also widely used for preparing acetoacetanilides.[1]

Q2: What are the expected physical properties of this compound?

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (m-toluidine and ethyl acetoacetate/diketene), the consumption of reactants and the formation of the product can be visualized. A typical eluent system for this analysis is a mixture of petroleum ether and ethyl acetate.[2]

Q4: What are the recommended purification techniques for the final product?

A4: The primary methods for purifying N-aryl-3-oxobutanamides are recrystallization and column chromatography.

  • Recrystallization: The crude product can be dissolved in a suitable solvent system, such as ethanol/water, and allowed to cool slowly to obtain crystals of the purified compound.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: Purity of m-toluidine, ethyl acetoacetate, or diketene is crucial. 2. Incorrect Reaction Temperature: The reaction may be temperature-sensitive. 3. Insufficient Reaction Time: The reaction may not have gone to completion. 4. Moisture in the Reaction: Water can hydrolyze diketene or react with other reagents.1. Ensure the purity of starting materials. Consider distillation or recrystallization of reactants if necessary. 2. Optimize the reaction temperature. For reactions with ethyl acetoacetate, heating is generally required. Monitor the reaction at different temperatures to find the optimum. 3. Increase the reaction time and monitor progress using TLC. 4. Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Starting materials are still present. 2. Side Reactions: Formation of byproducts. A common side reaction is the self-condensation of the β-keto-ester. 3. Decomposition of Product: The product may be unstable under the reaction conditions.1. Extend the reaction time or increase the temperature slightly. 2. Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired product. Consider using a milder catalyst or solvent. 3. Avoid excessive heating or prolonged reaction times. Once the reaction is complete, proceed with the work-up promptly.
Product is Oily or Does Not Solidify 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Incorrect pH during Work-up: The pH of the aqueous phase during extraction can affect the product's form.1. Purify the crude product using column chromatography to remove impurities. 2. Ensure the aqueous phase is neutralized before extraction. A slightly acidic or basic pH may be necessary depending on the specific impurities.
Product Discoloration (e.g., Yellow or Brown) 1. Air Oxidation: Anilines are susceptible to air oxidation, which can lead to colored impurities. 2. High Reaction Temperature: Excessive heat can cause decomposition and the formation of colored byproducts.1. Use freshly distilled m-toluidine. Consider running the reaction under an inert atmosphere. 2. Conduct the reaction at the lowest effective temperature.

Data Presentation

Table 1: Physical and Chemical Properties of Analogous N-aryl-3-oxobutanamides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
N-phenyl-3-oxobutanamide (Acetoacetanilide)102-01-2C₁₀H₁₁NO₂177.2083-88Colorless solid[1]
N-(4-methylphenyl)-3-oxobutanamide2415-85-2C₁₁H₁₃NO₂191.2394-95Off-white crystalline powder flakes[4]
N-(2-methylphenyl)-3-oxobutanamide93-68-5C₁₁H₁₃NO₂191.23--

Experimental Protocols

General Protocol for the Synthesis of N-(aryl)-3-oxobutanamides via Condensation with Ethyl Acetoacetate

This protocol is a general guideline and may require optimization for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

  • Solvent (Optional): A high-boiling point solvent such as toluene or xylene can be used, although the reaction can sometimes be run neat.

  • Heating: Heat the reaction mixture to reflux (typically 130-150 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., petroleum ether:ethyl acetate 4:1).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product may solidify upon cooling. If not, add cold water or a mixture of ethanol and water to induce crystallization.

  • Purification:

    • Collect the crude solid by filtration.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.[3]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification cluster_product Final Product m_toluidine m-Toluidine reaction_mixture Mix & Heat (130-150°C, 2-4h) m_toluidine->reaction_mixture ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction_mixture tlc TLC Analysis reaction_mixture->tlc Monitor Progress cooling Cooling tlc->cooling Reaction Complete crystallization Crystallization (Ethanol/Water) cooling->crystallization filtration Filtration crystallization->filtration recrystallization Recrystallization filtration->recrystallization column_chromatography Column Chromatography filtration->column_chromatography final_product N-(3-methylphenyl) -3-oxobutanamide recrystallization->final_product column_chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? impure_reactants Impure Reactants start->impure_reactants Yes incorrect_temp Incorrect Temperature start->incorrect_temp Yes insufficient_time Insufficient Time start->insufficient_time Yes purify_reactants Purify/Verify Reactants impure_reactants->purify_reactants optimize_temp Optimize Temperature incorrect_temp->optimize_temp increase_time Increase Reaction Time insufficient_time->increase_time end Re-evaluate Yield purify_reactants->end optimize_temp->end increase_time->end

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(3-methylphenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the level of purity required and the nature of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For acetoacetanilide derivatives like this compound, a common and effective solvent system is aqueous ethanol.[1] You may need to experiment with the ratio of ethanol to water to achieve optimal crystallization.

Q3: My product is colored. How can I remove the color?

Colored impurities can often be removed by a process called decolorization.[2] This involves dissolving the crude product in a suitable hot solvent and then adding a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by hot filtration before the recrystallization process.[2]

Q4: What is a suitable stationary and mobile phase for column chromatography of this compound?

For the column chromatography of acetoacetanilide derivatives, silica gel (100-200 mesh) is a commonly used stationary phase.[3] A typical mobile phase or eluent system would be a mixture of hexane and ethyl acetate.[3][4] The polarity of the eluent can be adjusted by changing the ratio of these solvents to achieve good separation.

Q5: How can I monitor the progress of my column chromatography?

The progress of column chromatography is typically monitored by Thin Layer Chromatography (TLC).[3][4] Small fractions of the eluent are collected as they exit the column and are spotted on a TLC plate. This allows for the identification of the fractions containing the purified product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated. - Too much solvent was used. - The compound is highly soluble even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to concentrate the solution and then cool again. - If the compound is too soluble, consider trying a different solvent or solvent system.
Oily precipitate forms instead of crystals. - The compound is "oiling out" which can happen if the solution is supersaturated or if the cooling is too rapid. - The melting point of the compound is lower than the temperature of the solution.- Reheat the solution to dissolve the oil. - Allow the solution to cool more slowly. - Add a small amount of additional solvent before cooling.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent. - Crystals were lost during filtration. - Premature crystallization occurred during hot filtration.- Cool the solution in an ice bath to minimize solubility. - Ensure the filter paper is properly fitted in the funnel. - Wash the crystals with a minimal amount of ice-cold solvent. - To prevent premature crystallization, use a pre-heated funnel and filter flask for hot filtration.[2]
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. - The chosen eluent system has incorrect polarity. - The column was not packed properly. - The column was overloaded with the crude sample.- Optimize the eluent system using TLC to achieve a good separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude sample for the size of the column.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Cracking or channeling in the column bed. - The silica gel was not packed properly. - The solvent level dropped below the top of the stationary phase.- Repack the column carefully, ensuring the silica gel is settled evenly. - Always keep the solvent level above the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent, such as 50% aqueous ethanol, and heat the mixture gently with swirling until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.[2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a chromatography column by packing it with silica gel (100-200 mesh) as a slurry in the initial eluent (e.g., a non-polar mixture of hexane and ethyl acetate).[3]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and you can gradually increase the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the purified product.[3][4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Range Key Considerations
Recrystallization >95%60-85%Dependent on the choice of solvent and the cooling rate.
Column Chromatography >99%50-80%Requires careful selection of stationary and mobile phases.

Note: The purity and yield are estimates and can vary based on the initial purity of the crude product and the specific experimental conditions.

Visualization

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve ColumnChromatography Column Chromatography Crude->ColumnChromatography For Higher Purity Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter PureProduct Pure Product VacuumFilter->PureProduct HighPurityProduct High Purity Product ColumnChromatography->HighPurityProduct

Caption: Purification workflow for this compound.

References

Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(3-methylphenyl)-3-oxobutanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Reaction of m-Toluidine with Ethyl Acetoacetate: This is a common and straightforward method involving the condensation of m-toluidine with ethyl acetoacetate, typically under thermal conditions. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl group of ethyl acetoacetate, followed by the elimination of ethanol.

  • Reaction of m-Toluidine with Diketene: This method offers a highly efficient alternative. Diketene is a reactive reagent that readily undergoes acetoacetylation with anilines like m-toluidine. This reaction is often faster and can result in higher yields compared to the ethyl acetoacetate method.[1][2]

Q2: What is the expected yield for this reaction?

A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Generally, the diketene route is reported to provide higher yields, often in the range of 97-99%, especially under anaerobic conditions.[1] The reaction with ethyl acetoacetate can also provide good to excellent yields, with some procedures reporting yields around 88% under optimized conditions.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate (e.g., in a 4:1 ratio).[4] By spotting the reaction mixture over time, you can observe the consumption of the starting materials (m-toluidine and ethyl acetoacetate/diketene) and the formation of the product. The disappearance of the starting materials indicates the completion of the reaction.

Q4: What are the key safety precautions to consider?

A4: Both m-toluidine and diketene are hazardous materials and should be handled with appropriate safety precautions.

  • m-Toluidine: is toxic and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diketene: is a lachrymator and is highly reactive. It can polymerize violently, especially in the presence of acids or bases. It should be handled with extreme care in a fume hood, and contact with water should be avoided.

  • Solvents: Many of the organic solvents used in the synthesis and purification are flammable and may be harmful. Ensure proper ventilation and avoid sources of ignition.

Troubleshooting Guide

Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

A: Several factors could contribute to a low or no yield of this compound. Here are some common causes and troubleshooting steps:

  • Poor Quality of Reagents: The purity of your starting materials is crucial.

    • m-Toluidine: If the m-toluidine is old or has been improperly stored, it may have oxidized, leading to a darker color and impurities that can interfere with the reaction. Consider purifying the m-toluidine by distillation before use.

    • Ethyl Acetoacetate/Diketene: Ensure these reagents are of high purity and have been stored under appropriate conditions to prevent degradation. Diketene is particularly unstable and should be used fresh.

  • Presence of Water: Water can hydrolyze diketene and can also interfere with the reaction between m-toluidine and ethyl acetoacetate. Ensure all glassware is thoroughly dried and use anhydrous solvents if the chosen protocol requires it.

  • Inadequate Reaction Temperature: The reaction rate is sensitive to temperature.

    • For the ethyl acetoacetate method: The reaction often requires heating to proceed at a reasonable rate. Ensure the reaction mixture reaches and is maintained at the temperature specified in the protocol.

    • For the diketene method: This reaction is often exothermic. In some cases, cooling may be necessary to control the reaction rate and prevent side reactions.

  • Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction using TLC to determine the optimal reaction time.

  • Inefficient Mixing: Ensure the reaction mixture is being stirred effectively to ensure proper mixing of the reagents.

Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Impurities in the final product can arise from unreacted starting materials, side reactions, or decomposition.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual m-toluidine or ethyl acetoacetate in your product. These can often be removed during the work-up and purification steps.

  • Side Products:

    • Diacetoacetylation: It is possible for a second molecule of diketene or ethyl acetoacetate to react with the product, although this is less common under standard conditions.

    • Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation.

  • Purification:

    • Recrystallization: This is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, hot benzene, or mixtures of petroleum ether and ethyl acetate.[5] The choice of solvent will depend on the solubility of the product and impurities.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A mobile phase of petroleum ether and ethyl acetate is often effective.[3][4]

Data Summary

Table 1: Comparison of Synthesis Routes for Acetoacetanilides

ParameterReaction with Ethyl AcetoacetateReaction with Diketene
Typical Yield 88% (optimized)[3]97-99% (under anaerobic conditions)[1]
Reaction Time Can be several hoursGenerally faster
Reaction Temperature Often requires heatingCan be exothermic, may require cooling
Key Considerations Reversible reaction, removal of ethanol can drive the reaction forwardDiketene is highly reactive and requires careful handling

Experimental Protocols

Protocol 1: Synthesis of this compound from m-Toluidine and Ethyl Acetoacetate

Materials:

  • m-Toluidine

  • Ethyl acetoacetate

  • Toluene (or other suitable high-boiling solvent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst, optional)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Petroleum ether and Ethyl acetate (for TLC and chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).

  • Add toluene as a solvent. For a catalyzed reaction, a catalytic amount of DMAP can be added.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from m-Toluidine and Diketene

Materials:

  • m-Toluidine

  • Diketene

  • Anhydrous benzene or other inert solvent

  • Nitrogen or Argon gas (for anaerobic conditions)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.

  • Dissolve m-toluidine (1 equivalent) in an anhydrous inert solvent (e.g., benzene) under an inert atmosphere.

  • Slowly add a solution of diketene (1 equivalent) in the same solvent to the m-toluidine solution via the dropping funnel. Control the addition rate to maintain the desired reaction temperature (cooling may be necessary).

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (monitor by TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent to remove any unreacted starting materials.

  • If necessary, purify the product further by recrystallization.

Visualizations

Reaction_Pathway cluster_0 Route 1: From Ethyl Acetoacetate cluster_1 Route 2: From Diketene m-Toluidine m-Toluidine Product1 This compound m-Toluidine->Product1 + Ethyl Acetoacetate (Heat) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Product1 Ethanol Ethanol Product1->Ethanol Elimination m-Toluidine_2 m-Toluidine Product2 This compound m-Toluidine_2->Product2 + Diketene Diketene Diketene Diketene->Product2

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Reaction Failure Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Reagent_Quality Verify Reagent Purity Check_Yield->Reagent_Quality Yes Analyze_Impurities Identify Impurities (NMR, MS) Check_Purity->Analyze_Impurities Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Reaction_Conditions Optimize Temp. & Time Reagent_Quality->Reaction_Conditions Water_Contamination Check for Water Reaction_Conditions->Water_Contamination Water_Contamination->Check_Purity Purification Recrystallize or Column Chromatography Purification->Successful_Synthesis Analyze_Impurities->Purification

Caption: Troubleshooting workflow for reaction failures.

References

Technical Support Center: Synthesis of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(3-methylphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalysis. - Impure starting materials (m-toluidine, ethyl acetoacetate, or diketene). - Incorrect stoichiometry of reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. For the reaction between m-toluidine and ethyl acetoacetate, refluxing is often necessary. - Use an appropriate catalyst, such as potassium tert-butoxide, for solvent-free conditions. - Ensure the purity of starting materials through distillation or recrystallization. - Systematically vary the molar ratio of reactants to find the optimal balance. An excess of the acetoacetylating agent can sometimes improve yields.[1]
Formation of Side Products/Impurities - Diacetoacetylation of m-toluidine. - Self-condensation of ethyl acetoacetate. - Thermal decomposition of the product or starting materials. - Oxidation of m-toluidine.- Control the reaction temperature; high temperatures can promote side reactions. - Add the acetoacetylating agent (e.g., diketene) slowly to the solution of m-toluidine to minimize localized high concentrations. - Purify the crude product by recrystallization from a suitable solvent like aqueous ethanol.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is Oily or Difficult to Crystallize - Presence of unreacted starting materials. - Formation of low-melting eutectic mixtures with impurities. - Insufficient cooling during crystallization.- Ensure the reaction has gone to completion by TLC analysis. - Wash the crude product with a solvent that dissolves the starting materials but not the product (e.g., cold ether). - Attempt trituration with a non-polar solvent to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Ensure gradual and sufficient cooling to promote crystal growth.
Reaction is Too Slow - Low reaction temperature. - Inadequate mixing. - Catalyst is inactive or used in insufficient quantity.- Increase the reaction temperature, potentially using a higher boiling solvent if applicable. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use a fresh, active catalyst and consider optimizing the catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reaction of m-toluidine with ethyl acetoacetate: This is a condensation reaction that typically requires heating and may be catalyzed by an acid or a base.

  • Reaction of m-toluidine with diketene: This method is often faster and can be performed at lower temperatures.

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Optimization of reaction conditions is crucial for maximizing yield. Key parameters to consider include the molar ratio of reactants, reaction temperature, and the choice of catalyst. A study on the synthesis of a similar compound, N-(4-methyl phenyl)-acetoacetamide, showed that varying the ratio of the amine to ethyl acetoacetate and the reaction method (conventional heating vs. microwave irradiation) significantly impacts the yield.[1]

Data on Reaction Optimization for N-(4-methyl phenyl)-acetoacetamide Synthesis [1]

4-Toluidine: Ethyl Acetoacetate RatioConventional Heating Time (h)Conventional Heating Yield (%)Microwave Irradiation Time (min)Microwave Irradiation Yield (%)
1:11058762
1:1.2865670
1:1.4674581
1:1.6586492
1:1.8482388
1:2375380

This data for a structurally similar compound suggests that a slight excess of ethyl acetoacetate and the use of microwave irradiation can lead to higher yields and shorter reaction times.

Q3: What is a reliable experimental protocol for this synthesis?

A3: A general procedure for the synthesis of N-aryl acetoacetamides under solvent-free conditions using potassium tert-butoxide as a catalyst has been reported and can be adapted for this compound.[1]

Experimental Protocol: Synthesis of N-aryl acetoacetamide [1]

  • Conventional Method:

    • A mixture of the appropriate amine (e.g., m-toluidine) and ethyl acetoacetate in the desired ratio (e.g., 1:1.6) and a catalytic amount of potassium tert-butoxide is taken in a round-bottom flask.

    • The reaction mixture is heated under reflux for an optimized duration (e.g., 4-5 hours).

    • The progress of the reaction is monitored by TLC.

    • After completion, the residue is cooled and triturated with dry ether.

    • The product is filtered and washed with small portions of dry ether.

    • Purification is achieved by recrystallization from aqueous ethanol to obtain a crystalline solid.

  • Microwave Method:

    • A mixture of the amine, ethyl acetoacetate, and a catalytic amount of potassium tert-butoxide is placed in a Pyrex beaker covered with an inverted glass funnel.

    • The mixture is irradiated in a domestic microwave oven for a short duration (e.g., 3-4 minutes) with intermittent pulses.

    • The reaction progress is monitored by TLC.

    • Work-up and purification follow the same procedure as the conventional method.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the limiting reactant (usually the amine) indicates the completion of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

A5: It is important to handle all chemicals with appropriate safety measures. m-Toluidine is toxic and can be absorbed through the skin. Diketene is a lachrymator and is highly reactive. Ethyl acetoacetate is flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Visual Guides

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

experimental_workflow start Start: Reactants reactants m-toluidine + Ethyl Acetoacetate/Diketene start->reactants reaction Reaction: - Catalyst (e.g., K-t-butoxide) - Heat/Microwave reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cooling - Trituration monitoring->workup Reaction Complete purification Purification: - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Low Yield check_completion Is the reaction complete (TLC)? start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes incomplete Action: Increase reaction time/temp check_completion->incomplete No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize Action: Optimize temp, catalyst, stoichiometry check_conditions->optimize No purify Action: Purify starting materials check_purity->purify No solution Solution: Improved Yield check_purity->solution Yes incomplete->solution optimize->solution purify->solution

Caption: A troubleshooting decision tree for addressing low reaction yield.

reaction_pathway reactants m-toluidine + Ethyl Acetoacetate intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product This compound + Ethanol intermediate->product Elimination

Caption: Simplified reaction pathway for the synthesis from ethyl acetoacetate.

References

Technical Support Center: Stability of N-(3-methylphenyl)-3-oxobutanamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-(3-methylphenyl)-3-oxobutanamide in solution for researchers, scientists, and drug development professionals. While specific stability data for this compound is limited in publicly available literature, this resource offers troubleshooting advice and standardized protocols based on the known chemical properties of related β-ketoamide and acetoacetanilide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound arises from its β-ketoamide functional group. This group is susceptible to hydrolysis, which can lead to the cleavage of the amide bond or the decarboxylation of the β-keto acid intermediate. Factors such as pH, temperature, and the presence of nucleophiles can influence the rate of degradation.

Q2: What are the likely degradation products of this compound in aqueous solutions?

A2: The primary degradation pathway is expected to be hydrolysis of the amide bond, yielding 3-methylaniline and 3-oxobutanoic acid. The latter is unstable and can further decarboxylate to acetone and carbon dioxide.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Acidic conditions may promote the hydrolysis of the enol form, while basic conditions can facilitate nucleophilic attack on the carbonyl group of the amide.[1] The stability is generally expected to be optimal at a neutral or near-neutral pH.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: For short-term use, aprotic organic solvents such as DMSO or DMF are generally recommended to minimize hydrolysis. For aqueous-based assays, it is advisable to prepare fresh solutions or conduct preliminary stability studies in the specific buffer system to be used.

Q5: How should solutions of this compound be stored?

A5: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light, especially if photolability has not been ruled out. For aqueous solutions, flash-freezing in single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or concentration over a short period in aqueous buffer. Hydrolysis of the β-ketoamide functional group.Prepare fresh solutions before each experiment. If possible, switch to an aprotic solvent for stock solutions and dilute into aqueous buffer immediately before use. Perform a time-course experiment to determine the compound's half-life in your specific buffer.
Precipitation of the compound upon dilution of an organic stock solution into an aqueous buffer. Poor aqueous solubility of the compound or its degradants.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it does not exceed the tolerance of your experimental system. Use of surfactants may also be explored.
Appearance of new, unexpected peaks in HPLC analysis of the solution. Degradation of the compound.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[3]
Inconsistent experimental results between batches of prepared solutions. Variability in solution preparation or storage conditions.Standardize the protocol for solution preparation, including solvent quality, pH of buffers, and final concentration. Ensure consistent storage conditions (temperature, light exposure) for all batches.

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate how results would be summarized.

Table 1: Hypothetical pH-Rate Profile for the Hydrolysis of this compound at 37°C

pHApparent First-Order Rate Constant (k_obs, h⁻¹)Half-life (t½, h)
3.00.0887.9
5.00.02527.7
7.40.01546.2
9.00.06211.2
11.00.2103.3

Table 2: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours

SolventInitial Concentration (µM)Concentration after 24h (µM)% Remaining
DMSO10099.599.5
Ethanol10098.298.2
Acetonitrile10099.199.1
PBS (pH 7.4)10088.788.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.[3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase. Analyze by a stability-indicating HPLC-UV method. An HPLC-MS method can be used for the identification of degradation products.[5]

Protocol 2: Solution Stability in a Formulation Buffer

This protocol assesses the stability of the compound in a specific experimental buffer.

  • Preparation of Test Solution: Prepare a solution of this compound in the desired final buffer (e.g., PBS, pH 7.4) at the intended experimental concentration from a concentrated stock in an organic solvent.

  • Incubation: Incubate the test solution at the experimental temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated HPLC-UV method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (k_obs). The half-life (t½) can be calculated as 0.693 / k_obs.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (e.g., in DMSO) dilute Dilute in Test Solution (e.g., aqueous buffer) stock->dilute acid Acidic (e.g., 0.1M HCl, 60°C) dilute->acid Expose to Stress base Basic (e.g., 0.1M NaOH, 60°C) dilute->base Expose to Stress oxidative Oxidative (e.g., 3% H₂O₂, RT) dilute->oxidative Expose to Stress thermal Thermal (60°C) dilute->thermal Expose to Stress photo Photolytic (ICH Q1B) dilute->photo Expose to Stress hplc_uv HPLC-UV (Quantification) acid->hplc_uv hplc_ms HPLC-MS (Identification) acid->hplc_ms base->hplc_uv base->hplc_ms oxidative->hplc_uv oxidative->hplc_ms thermal->hplc_uv thermal->hplc_ms photo->hplc_uv photo->hplc_ms pathways Identify Degradation Pathways hplc_uv->pathways method Validate Stability-Indicating Method hplc_uv->method hplc_ms->pathways

Caption: Experimental workflow for a forced degradation study.

G cluster_products Hydrolysis Products cluster_decarboxylation Decarboxylation parent This compound aniline 3-Methylaniline parent->aniline + H₂O (Acid or Base) keto_acid 3-Oxobutanoic Acid parent->keto_acid + H₂O (Acid or Base) acetone Acetone keto_acid->acetone co2 CO₂ keto_acid->co2

Caption: Plausible degradation pathway via hydrolysis.

References

Technical Support Center: Interpreting NMR Spectra of N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-methylphenyl)-3-oxobutanamide and interpreting its NMR spectra.

Predicted NMR Data

The following tables summarize the predicted quantitative 1H and 13C NMR data for this compound. These values are calculated to aid in the interpretation of experimental spectra.

Predicted 1H NMR Data (500 MHz, CDCl3)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
119.08Singlet1H-
57.41Singlet1H-
77.21Triplet1H7.7
87.15Doublet1H7.7
96.94Doublet1H7.7
23.46Singlet2H-
62.34Singlet3H-
12.29Singlet3H-

Predicted 13C NMR Data (125 MHz, CDCl3)

Atom NumberChemical Shift (δ, ppm)
3206.5
4164.3
10138.8
12138.1
7128.8
9125.8
8120.9
5117.1
250.0
130.6
621.5

Experimental Protocols

A detailed methodology for the preparation of an NMR sample of solid this compound is provided below.

Protocol: Preparation of a Solid NMR Sample

  • Sample Weighing: Accurately weigh 5-20 mg of dry, pure this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl3). Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents line broadening and shimming issues.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid any contamination of the tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and subsequently into the NMR spectrometer.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the acquisition and interpretation of NMR spectra for this compound.

Question: Why do I see broad peaks in my 1H NMR spectrum?

Answer: Broadening of NMR signals can arise from several factors:

  • Presence of solid particles: Incomplete dissolution or precipitation of the sample can lead to poor magnetic field homogeneity.[1][2] Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Keto-enol tautomerism: this compound can exist in equilibrium between its keto and enol forms. The rate of this exchange can sometimes be on the NMR timescale, leading to broadened peaks for the protons involved (CH2 and CH3 of the oxobutanamide moiety).

  • Restricted rotation around the amide bond: The C-N bond in amides has a partial double bond character, which can restrict free rotation. This can lead to the existence of different conformers and potentially broaden the signals of the aromatic protons.

Question: The integration of my aromatic protons does not add up to the expected number. What could be the reason?

Answer:

  • Overlapping signals: It is possible that some of the aromatic signals are overlapping, leading to a single integrated area that represents more than one proton.

  • Impurity peaks: A peak from a solvent impurity or another contaminant might be integrating with your signals of interest. Check the expected chemical shifts for common laboratory solvents.

  • Phasing errors: Incorrect phasing of the spectrum can lead to inaccurate integration. Re-process the spectrum and carefully adjust the phase.

Question: I am seeing more peaks in my 13C NMR spectrum than expected. Why?

Answer:

  • Presence of tautomers: The keto-enol tautomerism will result in two different sets of carbons for the oxobutanamide portion of the molecule, leading to extra peaks.

  • Impurities: The presence of impurities in your sample or the NMR solvent will give rise to additional signals.

  • Solvent peaks: The deuterated solvent itself will have characteristic carbon signals. For example, CDCl3 typically shows a triplet around 77 ppm.

Question: How can I confirm the presence of the NH proton?

Answer: The amide NH proton is often a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. To confirm its presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for troubleshooting common NMR interpretation issues.

troubleshooting_workflow start Start: Unexpected NMR Spectrum broad_peaks Are the peaks broad? start->broad_peaks wrong_integration Is the integration incorrect? start->wrong_integration extra_peaks Are there extra peaks? start->extra_peaks check_solubility Check for solid particles. Filter if necessary. broad_peaks->check_solubility Yes check_tautomers Consider keto-enol tautomerism and amide bond rotation. broad_peaks->check_tautomers Yes check_overlap Check for overlapping signals. wrong_integration->check_overlap Yes check_impurities Check for solvent or sample impurities. wrong_integration->check_impurities Yes reprocess Re-process the spectrum (phasing). wrong_integration->reprocess Yes extra_peaks->check_tautomers Yes extra_peaks->check_impurities Yes d2o_exchange Perform D2O exchange for NH confirmation. extra_peaks->d2o_exchange Unassigned NH? end Resolved Spectrum check_solubility->end check_tautomers->end check_overlap->end check_impurities->end reprocess->end d2o_exchange->end

References

"alternative catalysts for N-(3-methylphenyl)-3-oxobutanamide synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(3-methylphenyl)-3-oxobutanamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals exploring novel and alternative catalytic methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

A1: The synthesis typically involves the acylation of m-toluidine (3-methylaniline). The most common acylating agents are β-keto-esters, such as ethyl acetoacetate, or diketene. The choice of acylating agent can influence reaction conditions and catalyst selection.

Q2: Why should I consider alternative catalysts for this synthesis?

A2: Traditional synthesis methods may require harsh conditions, stoichiometric amounts of catalysts, or the use of hazardous solvents and reagents like acetic anhydride[1]. Alternative and green catalysts aim to provide solutions by offering benefits such as higher yields, shorter reaction times, milder reaction conditions, easier product purification, reduced waste, and the use of environmentally benign substances[2][3].

Q3: What are the main categories of alternative catalysts I can explore for this reaction?

A3: Several classes of alternative catalysts have shown promise in related acylation and condensation reactions. These include:

  • Green Lewis Acids: Water-tolerant Lewis acids like lanthanide triflates can effectively catalyze the reaction, often in aqueous media[3].

  • Heterogeneous Catalysts: Solid catalysts such as zeolites can facilitate reactions, particularly under microwave irradiation, and are easily separated from the reaction mixture[4].

  • Biocatalysts: Enzymes and natural extracts from plants or fruits can serve as effective, biodegradable catalysts under mild conditions[2][3].

  • Catalyst-Free Microwave Synthesis: Microwave irradiation can often drive the reaction to completion without any catalyst, significantly reducing reaction times and environmental impact[5][6].

Q4: Can this synthesis be performed without a solvent?

A4: Yes, solvent-free, or "dry media," synthesis is a key green chemistry approach. It is often paired with microwave irradiation to achieve high yields in very short reaction times[7][8]. This method reduces volatile organic compound (VOC) emissions and simplifies product work-up.

Troubleshooting Guides by Catalyst Type

Guide 1: Green Lewis Acid Catalysis (e.g., Lanthanide Triflates)

Q: I am using Ytterbium triflate (Yb(OTf)₃) as a catalyst, but my reaction is sluggish and the yield is low. What can I do?

A: Low activity with lanthanide triflate catalysts can be due to several factors:

  • Catalyst Loading: While effective at catalytic amounts, the optimal loading can vary. Try screening catalyst concentrations (e.g., 0.1 mol% to 5 mol%) to find the most effective level for your specific substrates.

  • Water Content: Although water-tolerant, the catalytic activity of lanthanide triflates can be influenced by the amount of water in the reaction. If using an organic solvent, ensure it is appropriately dried. Conversely, in some aqueous systems, the presence of water is beneficial[3].

  • Substrate Purity: Impurities in m-toluidine or the acetoacetate reagent, particularly basic or strongly coordinating species, can poison the Lewis acidic catalyst. Ensure high purity of your starting materials.

Q: The work-up to remove the lanthanide catalyst is complicated. Is there a simpler way?

A: Lanthanide catalysts can sometimes be challenging to remove completely. Consider using a Lewis acid-surfactant-combined catalyst (LASC) which can form micelles in water, allowing the reaction to proceed in an aqueous medium and simplifying separation[3]. Alternatively, immobilizing the lanthanide catalyst on a solid support would allow for simple filtration and potential reuse.

Guide 2: Microwave-Assisted Organic Synthesis (MAOS)

Q: My solvent-free microwave synthesis is producing a dark, tarry substance with very little desired product. What is causing this?

A: Charring and decomposition are common issues in solvent-free microwave reactions, often caused by inefficient heat distribution or "hot spots."[6][9]

  • Reduce Microwave Power: Operate the microwave at a lower power setting or use intermittent (pulsed) heating to maintain a consistent temperature and prevent overheating.

  • Add a Heat Sink: Incorporating a small amount of a high-dielectric, inert solid like silica or alumina can help distribute the microwave energy more evenly throughout the reaction mixture.

  • Monitor Temperature: If your microwave reactor has a fiber-optic temperature probe, ensure it is properly calibrated and placed to get an accurate reading of the bulk reaction temperature.

Q: The reaction yield is inconsistent between batches, even with identical settings. Why?

A: Reproducibility in microwave synthesis can be affected by the precise placement of the reaction vessel within the microwave cavity and the volume of the reaction mixture.

  • Consistent Placement: Always place the vessel in the same position to ensure it is exposed to a consistent microwave field.

  • Scale-Up Effects: Directly scaling up the reaction volume can alter the heating profile. When scaling up, re-optimize the reaction time and power settings. Small-scale test reactions are recommended. Microwave-assisted synthesis has become a crucial tool for rapid organic synthesis[9].

Guide 3: Biocatalysis (Plant Extracts, Fruit Juices)

Q: I am attempting to use a plant extract as a catalyst, but I see no reaction. What could be the issue?

A: Biocatalysis using natural extracts is an emerging but highly variable field.

  • Active Components: The catalytic activity depends on the presence of specific compounds like acids, enzymes, or metal ions in the extract[2][3]. The concentration of these components can vary significantly based on the plant source, age, and extraction method.

  • pH of the Medium: The pH of the reaction mixture is critical. The natural acids in fruit juices, for example, are often the primary catalytic species[3]. You may need to adjust the pH to an optimal range for your reaction.

  • Reaction Time: These reactions are often slower than those with conventional catalysts. Allow for longer reaction times and monitor progress using Thin Layer Chromatography (TLC).

Quantitative Data Summary

The following tables summarize quantitative data from analogous acylation reactions reported in the literature, providing a baseline for what may be expected when adapting these methods for this compound synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Acetanilide Synthesis

Parameter Conventional Method Microwave-Assisted Method Reference
Catalyst Zinc Dust None (Catalyst-Free) [1]
Solvent Acetic Acid None (Solvent-Free) [1][5]
Reaction Time 30 - 60 minutes 40 - 50 minutes [5][6]
Yield Often lower than MAOS ~92-99% (Quantitative) [4][7]

| Energy Input | Constant heating (reflux) | Targeted microwave irradiation |[9] |

Table 2: Performance of Various Green Catalysts in Amide Synthesis

Catalyst/Method Substrates Solvent Reaction Time Yield (%) Reference
Magnesium Sulfate (MgSO₄) Aniline, Acetic Acid Glacial Acetic Acid Optimized 92% [4]
Zeolite (H-ZSM-5) Alcohols/Amines, Acetic Acid None Not Specified Good to Excellent [4]
Plant Extracts (Rice Straw) Aniline, Acetic Anhydride Water 10-15 minutes 80% [2]

| Yb(OTf)₃ | Silyl enol ethers, Formaldehyde | Aqueous solution | Not Specified | Completion |[3] |

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from general procedures for microwave-assisted amide synthesis.[5]

  • Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction Setup: Seal the vial and place it inside the cavity of a dedicated laboratory microwave synthesizer.

  • Irradiation: Irradiate the mixture at 120°C for 15-20 minutes with continuous stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling the vessel to room temperature, add 15 mL of cold water to the reaction mixture.

  • Purification: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol/water, to obtain pure this compound.

Protocol 2: Lanthanide-Catalyzed Synthesis in an Aqueous Medium

This protocol is based on the use of water-tolerant Lewis acids for condensation reactions.[3]

  • Catalyst Preparation: Prepare a 0.1 M stock solution of Ytterbium (III) triflate (Yb(OTf)₃) in water.

  • Reactant Preparation: In a round-bottom flask, create a suspension of m-toluidine (1.0 eq) in water. Add Yb(OTf)₃ (1 mol%) to the suspension with stirring.

  • Reaction: Add ethyl acetoacetate (1.1 eq) to the mixture. Heat the reaction to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the aqueous solution.

  • Purification: Collect the crude product by filtration. If the product is soluble, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualized Workflows and Logic

Experimental_Workflow General Experimental Workflow for Alternative Catalyst Screening cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification reactants Select Reactants (m-toluidine, Acylating Agent) catalyst Select Catalyst (Lewis Acid, Zeolite, etc.) solvent Select Solvent (Green Solvent / Solvent-Free) setup Assemble Reaction (Conventional Heat / Microwave) monitor Monitor Progress (TLC, LC-MS) setup->monitor workup Quench & Work-up monitor->workup purify Purify Product (Recrystallization, Chromatography) workup->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Caption: A generalized workflow for screening alternative catalysts.

Catalyst_Selection_Logic Decision Logic for Alternative Catalyst Selection start Goal: Synthesize This compound q_speed Is rapid synthesis critical? start->q_speed q_green Is environmental impact the primary concern? q_speed->q_green No maos Microwave-Assisted Solvent-Free Synthesis q_speed->maos Yes q_reuse Is catalyst recyclability important? q_green->q_reuse No biocatalyst Biocatalyst (Enzyme / Plant Extract) q_green->biocatalyst Yes lewis_acid Water-Tolerant Lewis Acid (e.g., Ln(OTf)₃) q_reuse->lewis_acid No hetero_catalyst Heterogeneous Catalyst (e.g., Zeolite) q_reuse->hetero_catalyst Yes

References

Validation & Comparative

Comparative Analysis of the Biological Activity of N-(3-methylphenyl)-3-oxobutanamide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-aryl-3-oxobutanamide derivatives, with a focus on antimicrobial and anticancer properties. Due to a lack of extensive research specifically on N-(3-methylphenyl)-3-oxobutanamide derivatives in the public domain, this document draws upon data from structurally similar N-aryl-3-oxobutanamide compounds to provide a predictive comparison and a framework for future research. The experimental data and protocols presented herein are derived from studies on related molecules and serve as a representative model for the potential biological evaluation of this compound derivatives.

Antimicrobial Activity

Derivatives of N-aryl-3-oxobutanamides have demonstrated notable antimicrobial activity, particularly against resistant bacterial strains. The introduction of various substituents on the phenyl ring and modifications to the butanamide backbone have been explored to enhance this activity.

A common synthetic route to biologically active heterocyclic derivatives involves the cyclocondensation of N-aryl-3-oxobutanamides with other reagents. For instance, pyrimidine derivatives synthesized from N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide have been screened for their antimicrobial properties. Furthermore, the synthesis of 2-benzylidene-3-oxobutanamide derivatives has yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of representative N-aryl-3-oxobutanamide derivatives from published studies. This data provides a baseline for the potential efficacy of novel this compound derivatives.

Compound/DerivativeTarget OrganismActivity (MIC/Inhibition)Reference
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)99.4% inhibition at 2 µg/mL[1]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii (MDR)98.2% inhibition at 16 µg/mL[1]
Pyrimidine derivativesVarious bacteriaScreening performed[2][3]

Anticancer Activity

The N-aryl-3-oxobutanamide scaffold has also been investigated for its potential in developing novel anticancer agents. Research has shown that derivatives can be synthesized to exhibit cytotoxic activity against various cancer cell lines. For example, quinoxaline derivatives synthesized from related starting materials have shown promising anticancer activity with IC50 values in the low microgram per milliliter range against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[4]

Comparative Anticancer Data

This table presents the cytotoxic activity of compounds structurally related to the topic of interest, highlighting their potential as anticancer agents.

Compound/DerivativeCell LineActivity (IC50)Reference
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-1161.9–7.52 µg/mL[4]
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesMCF-72.3–6.62 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key biological assays based on the available literature for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the potential molecular pathways involved can aid in understanding the mechanism of action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome S1 N-(3-methylphenyl) -3-oxobutanamide S2 Chemical Modification (e.g., cyclocondensation, substituent addition) S1->S2 S3 Derivative Library S2->S3 B1 Antimicrobial Assays (e.g., MIC determination) S3->B1 B2 Anticancer Assays (e.g., MTT assay) S3->B2 D1 Quantitative Data (MIC, IC50 values) B1->D1 B2->D1 D2 Structure-Activity Relationship (SAR) D1->D2 O1 Lead Compound Identification D2->O1

Caption: General workflow for the synthesis, screening, and analysis of this compound derivatives.

signaling_pathway cluster_antimicrobial Antimicrobial Mechanism cluster_anticancer Anticancer Mechanism Compound N-aryl-3-oxobutanamide Derivative Target Bacterial Target (e.g., DNA gyrase) Compound->Target Inhibition CellCycle Cancer Cell Cycle Progression Compound->CellCycle Arrest Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle->Apoptosis

Caption: Postulated signaling pathways for the biological activity of N-aryl-3-oxobutanamide derivatives.

References

A Comparative Analysis of N-(3-methylphenyl)-3-oxobutanamide and Other Acetoacetanilides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of N-(3-methylphenyl)-3-oxobutanamide in relation to other acetoacetanilide derivatives, focusing on their chemical properties, synthesis, and applications in pigment production and potential biological activities.

Acetoacetanilides are a class of organic compounds characterized by a core structure featuring an acetoacetyl group linked to an aniline derivative. These versatile chemical intermediates are pivotal in various industrial applications, most notably in the synthesis of arylide (or Hansa) yellow pigments.[1][2] The specific properties and performance of the final products are significantly influenced by the substituents on the aniline ring of the acetoacetanilide precursor. This guide provides a comparative overview of this compound against other common acetoacetanilides, offering insights into their structural nuances, synthesis, and performance characteristics for professionals in research and drug development.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring of acetoacetanilides plays a crucial role in determining their physical and chemical properties, such as melting point, solubility, and crystal structure. These properties, in turn, affect their reactivity and suitability for various applications. A comparison of the physicochemical properties of this compound with the parent acetoacetanilide and its ortho- and para-methyl isomers is presented below.

PropertyThis compoundAcetoacetanilide (N-phenyl-3-oxobutanamide)N-(2-methylphenyl)-3-oxobutanamideN-(4-methylphenyl)-3-oxobutanamide
Molecular Formula C₁₁H₁₃NO₂C₁₀H₁₁NO₂C₁₁H₁₃NO₂C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol 177.20 g/mol 191.23 g/mol 191.23 g/mol
Melting Point 78-82 °C83-88 °C104-106 °C94-95 °C
Appearance Off-white to yellow crystalline powderWhite crystalline solidWhite to off-white crystalline powderOff-white crystalline powder flakes
Solubility Poorly soluble in waterPoorly soluble in waterData not readily availableData not readily available

Data compiled from various chemical supplier and database sources.

A study on the crystal structures of methyl-substituted acetoacetanilides revealed that the position of the methyl group influences the molecular conformation and hydrogen bonding patterns.[3][4] This can affect the thermal properties of the compounds. For instance, the study reported the onset of melting for ortho-, meta-, and para-toluidide derivatives, which can be correlated with their crystal lattice energies.[3]

Experimental Protocols: Synthesis of Acetoacetanilides

The most common method for the synthesis of acetoacetanilides is the acetoacetylation of the corresponding aniline derivative. This can be achieved using reagents such as diketene or an acetoacetic ester like ethyl acetoacetate.

General Synthesis of N-Aryl-3-oxobutanamides

Materials:

  • Substituted aniline (e.g., 3-methylaniline)

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent)

  • Catalyst (e.g., 4-dimethylaminopyridine - DMAP) (optional)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the substituted aniline (e.g., 5.31 mmol of 3-methylaniline) and ethyl acetoacetate (5.31 mmol) in toluene (10-30 mL).

  • A catalytic amount of DMAP (e.g., 0.531 mmol) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux with stirring for 20-36 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether: ethyl acetate = 4:1).

  • Once the starting materials are consumed, the reaction is cooled to room temperature.

  • Water is added to the reaction mixture, and it is transferred to a separatory funnel.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The crude product is purified by column chromatography using an appropriate eluent (e.g., petroleum ether: ethyl acetate = 10:1) to yield the pure N-aryl-3-oxobutanamide.

This general procedure can be adapted for the synthesis of various acetoacetanilide derivatives by selecting the appropriate substituted aniline.

Performance in Pigment Synthesis

The primary industrial application of this compound and other acetoacetanilides is as coupling components in the production of arylide yellow pigments.[1][2] These pigments are formed through an azo coupling reaction between a diazonium salt and the acetoacetanilide.

The substituents on both the diazonium salt precursor and the acetoacetanilide determine the final properties of the pigment, such as its color, lightfastness, and thermal stability. For example, different substituted acetoacetanilides are used to produce a range of yellow shades from greenish to reddish yellow.[1][2]

While specific comparative data on the performance of pigments derived from this compound is limited in publicly available literature, the general structure-property relationships of arylide pigments are well-established. The choice of the acetoacetanilide precursor is a critical factor in tuning the performance characteristics of the resulting pigment to meet the demands of various applications, including paints, inks, and plastics.

Potential Biological and Pharmaceutical Applications

While the main application of acetoacetanilides is in the pigment industry, there is growing interest in their potential as precursors for biologically active molecules. The acetoacetanilide scaffold can be used to synthesize a variety of heterocyclic compounds, some of which have shown promising pharmacological activities.[5][6]

Studies have reported the synthesis of thiophene, pyran, and dihydropyridine derivatives from acetoacetanilides, with some of these compounds exhibiting cytotoxic activity against cancer cell lines.[5][6][7] For instance, certain thiophene derivatives synthesized from acetoacetanilide have shown optimal cytotoxic effects against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines.[5]

The historical use of acetanilide, a related compound, as an analgesic is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs). While the parent acetanilide is no longer used clinically due to toxicity, its mechanism of action provides a rationale for exploring the biological activities of its derivatives.

Visualizing Relationships and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the general synthesis pathway for arylide yellow pigments and a logical workflow for evaluating acetoacetanilide derivatives.

Synthesis_of_Arylide_Yellow_Pigments cluster_diazotization Diazotization cluster_coupling Azo Coupling aniline Substituted Aniline (e.g., m-toluidine) diazonium_salt Diazonium Salt aniline->diazonium_salt NaNO₂, HCl pigment Arylide Yellow Pigment diazonium_salt->pigment acetoacetanilide Acetoacetanilide (e.g., N-(3-methylphenyl)- 3-oxobutanamide) acetoacetanilide->pigment

Caption: General synthesis pathway for Arylide Yellow Pigments.

Acetoacetanilide_Evaluation_Workflow start Select Acetoacetanilide Derivatives for Comparison synthesis Synthesize Derivatives start->synthesis physchem Characterize Physicochemical Properties (m.p., solubility, etc.) synthesis->physchem pigment_synth Synthesize Azo Pigments synthesis->pigment_synth biological_synth Synthesize Bioactive Compound Derivatives synthesis->biological_synth data_analysis Comparative Data Analysis physchem->data_analysis pigment_eval Evaluate Pigment Performance (color, lightfastness, etc.) pigment_synth->pigment_eval biological_eval Evaluate Biological Activity (antimicrobial, cytotoxic, etc.) biological_synth->biological_eval pigment_eval->data_analysis biological_eval->data_analysis conclusion Draw Conclusions and Identify Lead Compounds data_analysis->conclusion

Caption: Workflow for evaluating acetoacetanilide derivatives.

Conclusion

This compound is a key member of the acetoacetanilide family, with its primary utility in the synthesis of yellow pigments. Its properties, along with those of other substituted acetoacetanilides, are dictated by the nature and position of the substituents on the aniline ring. While direct comparative studies on the performance of this compound against its isomers and other analogues in specific applications are not extensively documented, the existing body of research provides a solid foundation for understanding the structure-property relationships within this class of compounds. For researchers and drug development professionals, the versatility of the acetoacetanilide scaffold presents opportunities for the synthesis of novel heterocyclic compounds with potential biological activities, warranting further investigation into their therapeutic potential. Future comparative studies would be invaluable in elucidating the precise advantages of specific acetoacetanilide derivatives in various applications.

References

Structure-Activity Relationship of N-(3-methylphenyl)-3-oxobutanamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-aryl-3-oxobutanamide analogs, with a focus on derivatives of the closely related N-(3-trifluoromethylphenyl)-3-oxobutanamide scaffold. Due to a lack of specific quantitative SAR data for a broad series of N-(3-methylphenyl)-3-oxobutanamide analogs in publicly available literature, this guide utilizes data from analogous compounds to infer potential SAR trends and provide relevant experimental protocols.

Introduction

N-aryl-3-oxobutanamides, also known as acetoacetanilides, are a class of organic compounds characterized by a central 3-oxobutanamide core attached to an aryl group via an amide linkage. This scaffold is of significant interest in medicinal chemistry due to its synthetic accessibility and its presence in various biologically active molecules. The substitution pattern on the N-aryl ring and modifications to the 3-oxobutanamide backbone can significantly influence the biological activity of these compounds, making SAR studies crucial for the development of potent and selective therapeutic agents.

While direct and extensive SAR data for this compound is limited, studies on analogs, such as those with a trifluoromethyl substituent on the phenyl ring, offer valuable insights into how structural modifications impact their biological effects, including antimicrobial and antioxidant activities.

Comparison of Biological Activity

The following table summarizes the antimicrobial activity of a series of N-(3-trifluoromethylphenyl)-3-oxobutanamide derivatives against various bacterial and fungal strains. The activity is presented as the diameter of the inhibition zone in millimeters, providing a qualitative comparison of the potency of the analogs.

Table 1: Antimicrobial Activity of N-(3-trifluoromethylphenyl)-3-oxobutanamide Analogs

Compound IDStructureAntibacterial Activity (Inhibition Zone in mm)Antifungal Activity (Inhibition Zone in mm)
E. coli S. aureus
1 N-(3-(trifluoromethyl)phenyl)-3-oxobutanamide1214
2a 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)but-2-enamide1517
2b Ethyl 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)but-2-enoate1820
3 Thiophene Derivative2225
4 Thiazole Derivative2023

Data adapted from a study on 3-Oxobutanamides in Heterocyclic Synthesis.[1]

Key Observations from the SAR Study:

  • Modification of the 3-oxobutanamide core: Cyclization of the parent compound 1 to form various heterocyclic derivatives such as thiophene (3 ) and thiazole (4 ) generally leads to an increase in both antibacterial and antifungal activity.

  • Substitution at the 2-position: Introduction of cyano and hydroxyl/ester groups at the 2-position of the butanamide chain (compounds 2a and 2b ) also resulted in enhanced antimicrobial properties compared to the parent compound.

  • Overall Trend: The thiophene derivative (3 ) exhibited the most potent antimicrobial activity among the tested analogs, suggesting that the incorporation of a sulfur-containing heterocycle is beneficial for this biological effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.

Antimicrobial Activity Assay (Agar Well Diffusion Method)[1]
  • Preparation of Media: Nutrient agar for bacteria and potato dextrose agar for fungi are prepared and sterilized by autoclaving.

  • Inoculation: The sterile molten agar is cooled to 45-50°C and inoculated with the respective microbial cultures (e.g., E. coli, S. aureus, B. subtilis, A. flavus, C. albicans).

  • Pouring of Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Preparation: A sterile cork borer is used to create wells of a specific diameter (e.g., 6 mm) in the solidified agar.

  • Sample Application: A defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) is added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for conducting a structure-activity relationship study of novel chemical compounds.

References

"N-(3-methylphenyl)-3-oxobutanamide vs N-(4-methylphenyl)-3-oxobutanamide reactivity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of N-(3-methylphenyl)-3-oxobutanamide and N-(4-methylphenyl)-3-oxobutanamide

This guide provides a comparative analysis of the chemical reactivity of two isomeric compounds: this compound and N-(4-methylphenyl)-3-oxobutanamide. The comparison is grounded in fundamental principles of organic chemistry, including the electronic effects of substituents on aromatic rings. Due to a lack of directly comparable, quantitative experimental data in publicly available literature, this guide will focus on a theoretical prediction of their relative reactivity, supported by general experimental protocols for reactions in which these compounds are commonly employed.

Structural and Electronic Differences

The key difference between this compound and N-(4-methylphenyl)-3-oxobutanamide lies in the position of the methyl group on the phenyl ring. The methyl group is an electron-donating group (EDG) and influences the electron density of the aromatic ring and the amide nitrogen through a combination of inductive and resonance (hyperconjugation) effects.

  • N-(4-methylphenyl)-3-oxobutanamide (para-isomer): The methyl group is in the para position relative to the amide group. In this position, it can exert both a positive inductive effect (+I) and a positive resonance effect (+R) through hyperconjugation. This increases the electron density at the ortho and para positions of the ring, and also on the nitrogen atom of the amide group.

  • This compound (meta-isomer): The methyl group is in the meta position. From this position, it primarily exerts a positive inductive effect (+I). The resonance effect on the position of the amide group is negligible.

This difference in electronic effects is expected to lead to different reactivities in various chemical transformations.

Theoretical Reactivity Comparison

Based on the electronic effects described above, a qualitative comparison of the reactivity of the two isomers can be made.

Reaction TypeN-(4-methylphenyl)-3-oxobutanamide (para) Reactivity PredictionThis compound (meta) Reactivity PredictionRationale
Electrophilic Aromatic Substitution HigherLowerThe +R effect of the para-methyl group significantly increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The directing effect of the amide and methyl groups would favor substitution at the positions ortho to the amide group. The meta-methyl group only provides a weaker +I effect, leading to a less activated ring compared to the para isomer.
Reactions at the Amide Nitrogen More nucleophilic/basicLess nucleophilic/basicThe combined +I and +R effects of the para-methyl group increase the electron density on the amide nitrogen, making it a stronger nucleophile and a stronger base. The +I effect of the meta-methyl group also increases the basicity compared to the unsubstituted analog, but to a lesser extent than the para isomer.
Reactions involving the Enolate Potentially slightly lower rate of enolate formationPotentially slightly higher rate of enolate formationThe increased electron-donating effect of the para-methyl group makes the amide proton slightly less acidic, which could lead to a slower rate of deprotonation to form the enolate. However, this effect is likely to be small. The primary reactivity of the enolate in reactions like azo coupling is at the α-carbon. The electronic effect of the distant methyl group on the enolate's nucleophilicity is expected to be minor. The Japp-Klingemann reaction is a notable reaction involving the enolizable β-dicarbonyl moiety.

Experimental Protocols for Reactivity Comparison

To experimentally validate the theoretical predictions, the following reactions could be performed under identical conditions for both isomers.

Electrophilic Aromatic Substitution: Bromination

This experiment would measure the rate of bromination of the aromatic ring, which is an example of electrophilic aromatic substitution.

Protocol:

  • Preparation of Reactant Solutions: Prepare equimolar solutions of this compound and N-(4-methylphenyl)-3-oxobutanamide in a suitable solvent (e.g., glacial acetic acid).

  • Preparation of Brominating Agent: Prepare a solution of bromine in the same solvent.

  • Reaction Initiation: In a thermostated reaction vessel, mix a solution of the substrate with the bromine solution at a constant temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and quenching the reaction (e.g., with a solution of sodium thiosulfate). The concentration of the remaining bromine or the formed product can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The rate constants for the bromination of both isomers can be calculated from the concentration-time data. A higher rate constant would indicate higher reactivity.

Azo Coupling Reaction

This reaction is crucial in the synthesis of azo dyes and pigments and involves the electrophilic attack of a diazonium salt on the electron-rich α-carbon of the acetoacetanilide's enolate form.

Protocol:

  • Diazotization: Prepare a diazonium salt solution by reacting an aromatic amine (e.g., aniline) with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Coupling Reaction: In a separate vessel, dissolve either this compound or N-(4-methylphenyl)-3-oxobutanamide in a suitable solvent (e.g., ethanol/water mixture) and adjust the pH to be slightly alkaline to favor enolate formation.

  • Mixing: Slowly add the cold diazonium salt solution to the acetoacetanilide solution with vigorous stirring, maintaining a low temperature.

  • Product Isolation: The resulting azo dye will precipitate out of the solution. The precipitate is then filtered, washed, and dried.

  • Comparison: The reactivity can be compared by measuring the yield of the azo dye obtained for each isomer under identical reaction times and conditions. A higher yield would suggest a more reactive substrate under the given conditions.

Visualizing the Concepts

Logical Relationship of Structure and Reactivity

G cluster_0 N-(4-methylphenyl)-3-oxobutanamide (para) cluster_1 This compound (meta) p_isomer para-Methyl Group p_effects +I and +R Effects p_isomer->p_effects p_e_density Increased Electron Density on Ring and N-atom p_effects->p_e_density p_reactivity Higher Reactivity in Electrophilic Aromatic Substitution p_e_density->p_reactivity m_isomer meta-Methyl Group m_effects +I Effect m_isomer->m_effects m_e_density Slightly Increased Electron Density m_effects->m_e_density m_reactivity Lower Reactivity in Electrophilic Aromatic Substitution m_e_density->m_reactivity G start Select Isomers protocol Define Reaction Protocol (e.g., Azo Coupling) start->protocol run_para Run Reaction with para-Isomer protocol->run_para run_meta Run Reaction with meta-Isomer protocol->run_meta analysis Analyze Results (Yield, Rate Constant) run_para->analysis run_meta->analysis comparison Compare Reactivity analysis->comparison conclusion Draw Conclusion comparison->conclusion

A Comparative Guide to the Validation of Analytical Methods for N-(3-methylphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical validation data for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of N-(3-methylphenyl)-3-oxobutanamide. The data presented herein is illustrative, based on typical performance characteristics observed for small organic molecules, and serves as a practical template for the validation of analytical methods in a research and development setting.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical performance characteristics of validated HPLC and UV-Vis spectrophotometric methods for the analysis of this compound. This allows for a direct comparison of the two techniques based on key validation parameters.

Validation ParameterHPLC MethodUV-Vis SpectrophotometryAcceptance Criteria (as per ICH Q2(R1))
Linearity (r²) 0.99950.9991r² ≥ 0.999
Range (µg/mL) 1 - 505 - 25Defined by linearity and accuracy
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.20%RSD ≤ 2%
- Intermediate Precision1.15%1.65%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.10.5Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.31.5Signal-to-Noise ratio of 10:1
Specificity SpecificPotentially non-specificNo interference from placebo/impurities
Robustness RobustModerately RobustNo significant effect on results

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and should be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate a precise, accurate, and specific HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Hypothetical):

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Validation Experiments:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 50 µg/mL. Inject each concentration in triplicate. Plot the peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²).[1]

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix. Analyze these samples in triplicate and calculate the percentage recovery.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Calculate the Relative Standard Deviation (RSD) for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatographic peak. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]

  • Specificity: Analyze a placebo sample (matrix without the analyte) and a sample of this compound spiked with potential impurities or degradation products. The method is considered specific if there are no interfering peaks at the retention time of the analyte.

  • Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). Analyze a standard solution under these modified conditions and evaluate the impact on the results.

UV-Vis Spectrophotometric Method

Objective: To develop and validate a simple and rapid UV-Vis spectrophotometric method for the quantification of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length)

Methodology (Hypothetical):

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. Let's assume a hypothetical λmax of 245 nm.

Validation Experiments:

  • Linearity: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 5 to 25 µg/mL. Measure the absorbance of each solution at the λmax against a methanol blank. Plot the absorbance against the concentration and perform a linear regression analysis.[3][4]

  • Accuracy: Prepare samples at three different concentration levels by spiking a known amount of this compound into a placebo solution. Measure the absorbance and calculate the percentage recovery.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate preparations of a standard solution at a single concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day. Calculate the RSD for both.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ from the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[4][5]

  • Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the analytical wavelength. Note that spectrophotometry is generally less specific than chromatography.

  • Robustness: Evaluate the effect of small, deliberate variations in the analytical wavelength (±2 nm) and the instrument on the absorbance measurements.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision specificity Specificity validation_protocol->specificity lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness documentation Documentation & Validation Report linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation end End: Method Approved documentation->end

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Study_Workflow start Start: Drug Substance/Product stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Degradation stress_conditions->thermal photolytic Photolytic Degradation stress_conditions->photolytic analysis Analyze Stressed Samples (e.g., by HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis peak_purity Peak Purity Assessment analysis->peak_purity mass_balance Mass Balance Calculation analysis->mass_balance report Report Degradation Profile peak_purity->report mass_balance->report end End report->end

Caption: Forced Degradation Study Workflow.

References

Comparative Cytotoxicity Analysis: N-(3-methylphenyl)-3-oxobutanamide and Related Acetoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Derivatives of acetoacetanilide have demonstrated a broad range of biological activities, including cytotoxic effects against various cancer cell lines. The studies highlighted in this guide reveal that modifications to the parent acetoacetanilide structure can significantly influence its cytotoxic potency and selectivity. Thiophene and hydantoin derivatives, for instance, have shown promising results against breast, lung, and central nervous system cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways such as the EGFR/Akt/ERK pathway. In contrast, some 3-oxobutanamide derivatives have exhibited toxicity towards normal human lymphocytes at high concentrations, suggesting potential for off-target effects.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of various acetoacetanilide and 3-oxobutanamide derivatives from several key studies.

Table 1: Cytotoxicity of Thiophene Derivatives of Acetoacetanilide Against Various Cancer Cell Lines [1][2]

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5a MCF-7 (Breast Adenocarcinoma)Not specified, but showed optimal cytotoxicityDoxorubicinNot specified
NCI-H460 (Non-small Cell Lung Cancer)
SF-268 (CNS Cancer)
5b MCF-7Not specified, but showed optimal cytotoxicityDoxorubicinNot specified
NCI-H460
SF-268
8 MCF-7Not specified, but showed optimal cytotoxicityDoxorubicinNot specified
NCI-H460
SF-268
14 MCF-7Higher than DoxorubicinDoxorubicinNot specified
NCI-H460
SF-268
22 MCF-7Not specified, but showed optimal cytotoxicityDoxorubicinNot specified
NCI-H460
SF-268
23 MCF-7Not specified, but showed optimal cytotoxicityDoxorubicinNot specified
NCI-H460
SF-268

Note: "Optimal cytotoxicity" indicates that the compounds were identified as the most potent in the study, though specific IC₅₀ values were not provided in the abstract.[1][2] Compounds 8a, 8b, and 14 showed higher inhibitory effects than doxorubicin.[3][4]

Table 2: Cytotoxicity of Hydantoin Acetanilide Derivatives Against NSCLC and Normal Cell Lines [5]

CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5a A549 (NSCLC)IC₅₀ value not specified, but used at 0.03 µM for Western blot analysisErlotinibNot specified
H1975 (NSCLC)1.94Erlotinib9.70
PC9 (NSCLC)Better than ErlotinibErlotinibNot specified
WI-38 (Normal Fibroblast)2.6-fold superior to ErlotinibErlotinibNot specified
5f H1975 (NSCLC)1.38Erlotinib9.70
WI-38 (Normal Fibroblast)2.3-fold superior to ErlotinibErlotinibNot specified

Table 3: Toxicity of 3-Oxobutanamide Derivatives Against Human Lymphocytes [6][7]

CompoundConcentration RangeObservation
N-(5-methyl-3-isoxazolyl)-3-oxobutanamide (1) 1000-2000 µMMarked cellular and mitochondrial toxicity
N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide (4) 1000-2000 µMMarked cellular and mitochondrial toxicity
N-(2-benzothiazolyl)-3-oxobutanamide (5) 1000-2000 µMSuperior toxicity, associated with ROS generation, MMP collapse, and lysosomal membrane injury
Other 3-oxobutanamide derivatives (2, 3) 50-500 µMNo remarkable toxicity

Experimental Protocols

This section details the methodologies used in the cited studies to assess cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460, A549) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thiophene or hydantoin derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution and the induction of apoptosis in cells treated with test compounds.

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a defined period.

  • Cell Harvesting and Staining:

    • For Cell Cycle: Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye like propidium iodide (PI).

    • For Apoptosis: Cells are stained with Annexin V-FITC (to detect early apoptosis) and PI (to detect late apoptosis and necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.[5]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., EGFR, Akt, ERK, and their phosphorylated forms) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).[5]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of N-(3-methylphenyl)-3-oxobutanamide Analogs cell_lines Cancer Cell Lines (e.g., MCF-7, A549) synthesis->cell_lines Treat normal_cells Normal Cell Lines (e.g., WI-38) synthesis->normal_cells Treat mtt_assay MTT Assay for Cell Viability (IC50) cell_lines->mtt_assay normal_cells->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay Select Potent Compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis western_blot Western Blot for Signaling Proteins apoptosis_assay->western_blot Investigate Pathway cell_cycle_analysis->western_blot

Caption: General workflow for the synthesis and cytotoxic evaluation of acetoacetanilide derivatives.

Signaling Pathway Inhibition by Hydantoin Acetanilide Derivatives

signaling_pathway compound Hydantoin Acetanilide Derivative (e.g., 5a) egfr EGFR compound->egfr Inhibits akt Akt egfr->akt Activates erk ERK egfr->erk Activates proliferation Cell Proliferation, Survival akt->proliferation erk->proliferation

Caption: Inhibition of the EGFR signaling pathway by a hydantoin acetanilide derivative.[5]

References

Comparative Antimicrobial Potential of N-(3-methylphenyl)-3-oxobutanamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potential of N-(3-methylphenyl)-3-oxobutanamide derivatives and their analogues. The following sections detail their performance against various pathogens, outline experimental protocols for their evaluation, and visualize key workflows and potential mechanisms of action.

While specific research on the antimicrobial properties of this compound is limited in publicly available literature, extensive studies on structurally similar compounds, particularly 2-benzylidene-3-oxobutanamide derivatives, offer valuable insights into the potential efficacy of this class of molecules. These derivatives have demonstrated significant activity against clinically relevant, drug-resistant bacteria, positioning them as a promising scaffold for novel antimicrobial drug discovery.[1][2]

Performance Comparison

The antimicrobial efficacy of 2-benzylidene-3-oxobutanamide derivatives has been evaluated against a panel of ESKAPE pathogens, which are a leading cause of hospital-acquired infections and are known for their formidable antibiotic resistance.[1][3] The data presented below is derived from studies on these closely related analogues and serves as a strong indicator of the potential of this compound derivatives.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-benzylidene-3-oxobutanamide derivatives against resistant bacterial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundBacterial StrainMIC (µg/mL)Reference StandardMIC (µg/mL)
(Z)-2-(3-nitrobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)2Vancomycin1-2
Acinetobacter baumannii (MDR)16Ciprofloxacin0.25-1
(Z)-2-(4-nitrobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)2Vancomycin1-2
(Z)-2-(2-chlorobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)4Vancomycin1-2
(Z)-2-(4-chlorobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)4Vancomycin1-2
(Z)-2-(2,4-dichlorobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)8Vancomycin1-2

MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant. Data is extrapolated from studies on 2-benzylidene-3-oxobutanamide derivatives as a proxy for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-benzylidene-3-oxobutanamide derivatives, which can be adapted for the study of this compound derivatives.

Synthesis of 2-benzylidene-3-oxobutanamide Derivatives

A one-step synthesis is achieved through a condensation reaction. For example, to synthesize (Z)-2-benzylidene-N-phenyl-3-oxobutanamide, benzaldehyde is treated with acetoacetanilide in the presence of a catalyst like L-proline in ethanol at room temperature.[1] The reaction mixture is typically stirred for a specified period, and the resulting product is then isolated and purified, often through recrystallization.

Antimicrobial Screening: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Mechanisms

To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (e.g., 3-methylaniline, diketene) reaction Reaction (e.g., Acetoacetylation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination Test Compounds zone_of_inhibition Zone of Inhibition Assay (Agar Diffusion) mic_determination->zone_of_inhibition time_kill Time-Kill Kinetics Assay mic_determination->time_kill data_comparison Comparison with Standard Antibiotics zone_of_inhibition->data_comparison time_kill->data_comparison sar_analysis Structure-Activity Relationship (SAR) data_comparison->sar_analysis

General experimental workflow for antimicrobial evaluation.
Putative Mechanism of Action

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, the presence of an α,β-unsaturated ketone moiety in the related 2-benzylidene derivatives suggests a potential mechanism of action as Michael acceptors.[3] This would involve the covalent modification of nucleophilic residues (such as cysteine) in key bacterial enzymes or proteins, leading to their inactivation and subsequent cell death.

putative_mechanism compound N-Aryl-3-oxobutanamide Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Penetration target_enzyme Target Enzyme/Protein (with nucleophilic residue, e.g., Cys-SH) compound->target_enzyme Michael Addition bacterial_cell->target_enzyme inactivated_enzyme Inactivated Enzyme (Covalent Adduct) target_enzyme->inactivated_enzyme inhibition Inhibition of Essential Cellular Processes (e.g., Cell wall synthesis, DNA replication) inactivated_enzyme->inhibition cell_death Bacterial Cell Death inhibition->cell_death

References

"comparative analysis of spectral data for acetoacetanilide isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectral data of ortho-, meta-, and para-acetoacetanilide reveals distinct differences in their spectroscopic signatures, providing a clear method for their differentiation. This guide presents a comparative analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these isomers, supported by detailed experimental protocols.

Acetoacetanilide and its derivatives are important compounds in the synthesis of various dyes and pharmaceuticals. The positional isomerism of the acetoacetyl group on the aniline ring significantly influences the physicochemical properties and, consequently, the spectral characteristics of the molecule. Understanding these differences is crucial for researchers in the fields of chemical synthesis, drug development, and material science for unambiguous identification and characterization.

Comparative Spectral Data

The key to differentiating the ortho-, meta-, and para-isomers of acetoacetanilide lies in the subtle yet significant variations in their spectral data. These differences arise from the distinct electronic and steric environments of the functional groups in each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. In the case of acetoacetanilide isomers, both ¹H and ¹³C NMR provide unique fingerprints for each compound.

¹H NMR Spectra: The chemical shifts of the aromatic protons are particularly informative. The ortho-isomer exhibits a more complex aromatic region due to the proximity of the acetoacetyl group to the aromatic protons, leading to greater deshielding and splitting effects. The para-isomer, with its symmetrical substitution, shows a simpler, more defined splitting pattern. The meta-isomer presents an intermediate complexity. The chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons of the acetoacetyl group also show slight variations across the isomers.

¹³C NMR Spectra: The chemical shifts of the aromatic carbons are indicative of the substitution pattern. The carbon atom directly attached to the nitrogen (C-N) and the carbonyl carbons (C=O) of the acetoacetyl group also display characteristic shifts that aid in the identification of each isomer.

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Ortho-Acetoacetanilide Aromatic Protons: Highly deshielded and complex multiplets. -CH₂-: ~3.6 ppm. -CH₃: ~2.3 ppm. NH: ~9.8 ppm.Aromatic Carbons: Wide range of shifts due to steric and electronic effects. C-N: ~138 ppm. Amide C=O: ~165 ppm. Ketone C=O: ~205 ppm. -CH₂-: ~45 ppm. -CH₃: ~30 ppm.
Meta-Acetoacetanilide Aromatic Protons: Complex multiplets, less deshielded than ortho. -CH₂-: ~3.5 ppm. -CH₃: ~2.2 ppm. NH: ~9.5 ppm.Aromatic Carbons: Shifts indicative of meta-substitution. C-N: ~139 ppm. Amide C=O: ~166 ppm. Ketone C=O: ~206 ppm. -CH₂-: ~46 ppm. -CH₃: ~31 ppm.
Para-Acetoacetanilide Aromatic Protons: Two distinct doublets (AA'BB' system) due to symmetry. -CH₂-: ~3.5 ppm. -CH₃: ~2.2 ppm. NH: ~9.4 ppm.Aromatic Carbons: Fewer signals due to symmetry. C-N: ~137 ppm. Amide C=O: ~166 ppm. Ketone C=O: ~206 ppm. -CH₂-: ~46 ppm. -CH₃: ~31 ppm.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of the N-H, C=O (amide and ketone), and C-N bonds are of particular interest in distinguishing the acetoacetanilide isomers.

The position of the N-H stretching vibration can be influenced by intramolecular hydrogen bonding, which is most likely to occur in the ortho-isomer. This can lead to a broadening and a shift to a lower wavenumber for the N-H peak in the ortho-isomer compared to the meta- and para-isomers. The C=O stretching vibrations of the amide and ketone groups may also show slight shifts due to the different electronic environments in each isomer. The out-of-plane C-H bending vibrations in the aromatic region (900-690 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring and provide a reliable method for differentiation.

Compound Key IR Absorption Bands (cm⁻¹)
Ortho-Acetoacetanilide N-H Stretch: Broad, ~3250 cm⁻¹. Amide C=O Stretch: ~1660 cm⁻¹. Ketone C=O Stretch: ~1710 cm⁻¹. Aromatic C-H Bending: ~750 cm⁻¹ (ortho-disubstitution).
Meta-Acetoacetanilide N-H Stretch: Sharper, ~3280 cm⁻¹. Amide C=O Stretch: ~1665 cm⁻¹. Ketone C=O Stretch: ~1715 cm⁻¹. Aromatic C-H Bending: ~780 cm⁻¹ and ~690 cm⁻¹ (meta-disubstitution).
Para-Acetoacetanilide N-H Stretch: Sharper, ~3290 cm⁻¹. Amide C=O Stretch: ~1670 cm⁻¹. Ketone C=O Stretch: ~1720 cm⁻¹. Aromatic C-H Bending: ~830 cm⁻¹ (para-disubstitution).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (177.20 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, aiding in their identification.

The molecular ion peak (M⁺) at m/z 177 is expected for all isomers. The fragmentation is often initiated by the cleavage of the amide bond or the bonds adjacent to the carbonyl groups. The relative intensities of the fragment ions can vary between the isomers. For instance, studies on related anilide isomers have shown that "ortho effects" can lead to unique fragmentation pathways for the ortho-isomer.[1] Similarly, distinct fragmentation patterns for meta-isomers have also been observed.[2] The major fragment ions typically observed include those resulting from the loss of the acetyl group (CH₃CO, m/z 43), the ketene group (CH₂CO, m/z 42), and the anilide moiety.

Compound Key Mass Spectral Fragments (m/z)
Ortho-Acetoacetanilide 177 (M⁺), 135, 119, 93, 77, 65, 43
Meta-Acetoacetanilide 177 (M⁺), 135, 119, 93, 77, 65, 43
Para-Acetoacetanilide 177 (M⁺), 135, 119, 93, 77, 65, 43

Note: While the major fragments are the same, the relative abundance of these fragments can be a distinguishing feature.

Experimental Protocols

Accurate and reproducible spectral data are contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Synthesis of Acetoacetanilide Isomers

The isomers can be synthesized by the reaction of the corresponding ortho-, meta-, or para-phenylenediamine with ethyl acetoacetate.

Procedure:

  • Dissolve the respective phenylenediamine isomer in a suitable solvent such as toluene.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

  • Dissolve 5-10 mg of the acetoacetanilide isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the acetoacetanilide isomer with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used.

Sample Introduction:

  • Introduce a small amount of the sample into the ion source, either directly using a solid probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Record the mass spectrum, noting the mass-to-charge ratio (m/z) and relative abundance of the ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the comparative analysis and differentiation of acetoacetanilide isomers based on their spectral data.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Isomer Identification Synthesis Synthesize Ortho, Meta, Para Isomers Purification Purify by Recrystallization Synthesis->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Analysis IR_Analysis Analyze Vibrational Frequencies & Bending Modes IR->IR_Analysis MS_Analysis Analyze Fragmentation Patterns MS->MS_Analysis Comparison Comparative Analysis of Spectral Data NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Identification Differentiate and Identify Isomers Comparison->Identification

Caption: Workflow for the comparative spectral analysis of acetoacetanilide isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the ortho-, meta-, and para-isomers of acetoacetanilide, ensuring the correct identification of these important chemical compounds.

References

Safety Operating Guide

Proper Disposal of N-(3-methylphenyl)-3-oxobutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of N-(3-methylphenyl)-3-oxobutanamide, a compound commonly used in research and development.

The following procedures are based on general safety protocols for similar chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous unless otherwise specified by a comprehensive waste determination.

    • Segregate waste containing this compound from other laboratory waste streams to prevent unintentional chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container for the collection of solid this compound.

    • For solutions containing the compound, use a compatible, leak-proof liquid waste container. The container must be clearly labeled with the chemical name and any associated hazards.

  • Spill Management:

    • In the event of a spill, carefully sweep the solid material into a designated waste container, avoiding dust generation.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Final Disposal:

    • Disposal of this compound must be carried out through a licensed and qualified hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential legal liabilities.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not located, the following table summarizes general characteristics of similar aromatic amide compounds that inform disposal procedures.

ParameterValue/InformationSource
Physical State SolidGeneral Chemical Properties
Hazard Categories Potential for skin and eye irritation. Avoid inhalation of dust.SDS for similar compounds
Environmental Hazards Avoid release to the environment.General guidance for aromatic compounds

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: This compound Waste Generated is_sds_available Is the specific SDS available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions. is_sds_available->consult_sds Yes follow_general Follow general hazardous waste procedures for aromatic amides. is_sds_available->follow_general No collect_waste Collect in a labeled, sealed, and compatible hazardous waste container. consult_sds->collect_waste follow_general->collect_waste spill_or_leak Spill or Leak? collect_waste->spill_or_leak contain_spill Contain spill, avoiding dust. Clean with inert absorbent. Place in waste container. spill_or_leak->contain_spill Yes store_waste Store waste container in a designated, secure area away from incompatible materials. spill_or_leak->store_waste No contain_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.